m-PEG7-Azide
Description
Structure
2D Structure
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPCQLXBYKYWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731616 | |
| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208987-04-6 | |
| Record name | 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG7-Azide is a monofunctional polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation and drug delivery research. This heterobifunctional linker consists of a methoxy-terminated PEG chain of seven ethylene glycol units and a terminal azide group. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of conjugated molecules.[1][2] The azide functionality is a key component in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] This guide provides a comprehensive overview of the chemical properties, key reactions, and experimental protocols for this compound, serving as a technical resource for its application in advanced research and development.
Core Chemical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for designing and executing experiments, as well as for the proper handling and storage of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C15H31N3O7 | [2] |
| Molecular Weight | 365.43 g/mol | [2] |
| CAS Number | 208987-04-6 | |
| Appearance | Solid | |
| Solubility | Soluble in water and most organic solvents. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | |
| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. |
Key Reactions & Signaling Pathways
The azide group of this compound is primarily utilized in two types of bioorthogonal "click" chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are foundational for the covalent ligation of this compound to a wide array of molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole. This reaction is widely used for its rapid kinetics and high yields under mild, often aqueous, conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC and SPAAC reactions with this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized biomolecule.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the reaction buffer or a compatible co-solvent like DMSO. A 2- to 10-fold molar excess of this compound over the alkyne-biomolecule is typically used.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule solution and the this compound solution.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidative damage.
-
Add the copper/ligand premix to the reaction mixture containing the biomolecule and azide. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
-
Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the this compound-conjugated biomolecule using a suitable method to remove excess reagents and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized probe, where this compound would be pre-conjugated to a molecule of interest. For the purpose of this protocol, we will consider the labeling of cells metabolically engineered to express azide-functionalized glycans with a DBCO-PEG7-OMe conjugate.
Materials:
-
Live cells with azide-functionalized surface molecules
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluency. If metabolic labeling is required to introduce azides, incubate the cells with an azide-containing metabolic precursor (e.g., Ac₄ManNAz for sialic acid engineering) for 1-3 days.
-
-
Labeling Reaction:
-
Gently wash the cells twice with warm PBS to remove any un-incorporated metabolic precursors.
-
Prepare a solution of the DBCO-PEG7-OMe probe (or other cyclooctyne-PEG7-conjugate) in pre-warmed, serum-free cell culture medium. The final concentration of the probe typically ranges from 10-100 µM.
-
Add the probe solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. The incubation time may need to be optimized depending on the specific cell type and probe.
-
-
Washing and Analysis:
-
Wash the cells three times with warm PBS to remove any unreacted probe.
-
The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for a typical bioconjugation experiment using this compound.
Conclusion
This compound is a versatile and valuable reagent for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the precise construction of complex bioconjugates. This guide provides the foundational knowledge of its chemical properties and detailed experimental protocols to facilitate its effective use in a variety of research applications, from targeted drug delivery to advanced cellular imaging. As with any chemical reagent, proper handling, storage, and optimization of reaction conditions are paramount to achieving successful and reproducible results.
References
An In-depth Technical Guide to m-PEG7-azide: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (7)-azide (m-PEG7-azide), a versatile heterobifunctional linker crucial for advancements in chemical biology, drug delivery, and proteomics. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's structure, a robust synthesis protocol, and its application in cutting-edge research, particularly in activity-based protein profiling (ABPP).
Chemical Structure and Properties
This compound is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain of seven ethylene glycol units, with a terminal azide functional group. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications. The azide group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and specific conjugation to alkyne-containing molecules.
Systematic Name: 1-azido-2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane
Molecular Formula: C15H31N3O7
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available m-PEG7-alcohol. The first step involves the activation of the terminal hydroxyl group by converting it into a good leaving group, commonly a mesylate. The second step is a nucleophilic substitution where the mesylate is displaced by an azide ion.
Quantitative Data for Synthesis
| Step | Reaction | Reagents | Solvent | Typical Yield | Reference |
| 1 | Mesylation | m-PEG7-alcohol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | Dichloromethane (DCM) | >90% | [1][2] |
| 2 | Azidation | m-PEG7-mesylate, Sodium azide (NaN3) | Ethanol or DMF | >95% | [1][2] |
Detailed Experimental Protocol: Synthesis of this compound
Materials:
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m-PEG7-alcohol
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Methanesulfonyl chloride (MsCl)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN3)
-
Ethanol
-
Diatomaceous earth
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
Step 1: Synthesis of m-PEG7-mesylate (m-PEG7-OMs)
-
Dissolve m-PEG7-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 15 minutes.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield m-PEG7-mesylate as an oil.
Step 2: Synthesis of this compound
-
Dissolve the crude m-PEG7-mesylate (1 equivalent) in ethanol.
-
Add sodium azide (NaN3) (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove excess sodium azide and salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the final product, this compound, as a clear oil.
Application in Activity-Based Protein Profiling (ABPP)
This compound is a valuable tool in the field of proteomics, particularly in activity-based protein profiling (ABPP). ABPP is a powerful strategy to study the functional state of enzymes in complex biological systems. In a typical ABPP workflow, an activity-based probe (ABP) is used, which consists of a reactive group that covalently binds to the active site of an enzyme and a bioorthogonal handle, such as an azide. The use of a PEG linker like in this compound can improve the probe's solubility and reduce steric hindrance.
Experimental Workflow: Activity-Based Protein Profiling
The following diagram illustrates a general workflow for an ABPP experiment where a protein of interest is labeled with an azide-containing probe, followed by conjugation to a reporter molecule using click chemistry.
Detailed Protocol: In-gel Fluorescence Scanning of Labeled Proteome
This protocol outlines the steps for labeling a proteome with an azide-containing probe and visualizing the labeled proteins via in-gel fluorescence scanning after a click reaction with a fluorescent alkyne.
Materials:
-
Cell lysate (proteome source)
-
Azide-containing activity-based probe (ABP-N3)
-
Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium dodecyl sulfate (SDS)
-
Urea
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Labeling:
-
Treat the cell lysate with the azide-containing ABP-N3 at a predetermined concentration and incubate at 37 °C for 30-60 minutes to allow for covalent modification of target enzymes.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add SDS to a final concentration of 1-4% to denature the proteins.
-
Add the alkyne-fluorophore conjugate.
-
Sequentially add freshly prepared solutions of TCEP, TBTA, and CuSO4.
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins by adding a mixture of methanol, chloroform, and water.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet with methanol to remove excess reagents.
-
-
Sample Preparation for Gel Electrophoresis:
-
Resuspend the protein pellet in a loading buffer containing urea and SDS.
-
Heat the samples at 95 °C for 5 minutes.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
This in-depth guide provides the fundamental knowledge and practical protocols for the synthesis and application of this compound, empowering researchers to leverage this versatile tool in their scientific endeavors. The provided experimental details serve as a starting point, and optimization may be required for specific applications and biological systems.
References
An In-Depth Technical Guide to m-PEG7-azide: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with a seven-unit PEG chain (m-PEG7-azide). It details its physicochemical properties, core applications in bioconjugation and drug delivery, and provides established experimental protocols for its use. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmaceutical sciences.
Core Properties of this compound
This compound is a heterobifunctional linker molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a terminal azide group. The PEG portion imparts hydrophilicity and biocompatibility, while the azide group serves as a chemical handle for "click chemistry" reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 365.43 g/mol | [2] |
| Chemical Formula | C15H31N3O7 | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in water and most organic solvents. | [1] |
| Storage Conditions | -20°C, protected from light and moisture. |
Key Applications in Research and Drug Development
The primary utility of this compound lies in its application in PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can significantly enhance the therapeutic properties of the conjugated molecule.
Benefits of PEGylation:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and protect conjugated molecules from enzymatic degradation.
This compound is particularly valuable for its role in "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group of this compound readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of PEG-azides and their subsequent use in click chemistry reactions.
Synthesis of m-PEG-azide
A common method for synthesizing m-PEG-azide involves a two-step process starting from m-PEG-alcohol.
Step 1: Mesylation of m-PEG-alcohol
-
Dry the starting m-PEG-alcohol (e.g., m-PEG7-OH) under vacuum.
-
Dissolve the dried m-PEG-OH in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath and add triethylamine (Et3N).
-
Add methanesulfonyl chloride (MsCl) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with aqueous HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the m-PEG-mesylate.
Step 2: Azidation of m-PEG-mesylate
-
Dissolve the m-PEG-mesylate in ethanol.
-
Add sodium azide (NaN3) to the solution.
-
Reflux the mixture overnight.
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Dissolve the residue in CH2Cl2 and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield m-PEG-azide.
References
An In-depth Technical Guide to m-PEG7-azide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of m-PEG7-azide, a heterobifunctional linker critical in bioconjugation and drug development. It is designed for researchers, scientists, and professionals in the field, offering detailed technical data, experimental protocols, and workflow visualizations to support its application in the laboratory.
Core Concepts and Chemical Identity
This compound, or methoxy-polyethylene glycol (7)-azide, is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain with a terminal azide group. The PEG chain, consisting of seven ethylene glycol units, imparts hydrophilicity and biocompatibility to molecules it is conjugated with. The azide group is a key functional handle for "click chemistry," a set of highly efficient and specific chemical reactions.
While a universally unique CAS number for this compound is not consistently cited across chemical suppliers, its molecular identity is well-defined. This ambiguity may arise from its common use in custom synthesis and as part of broader product lines of PEG linkers. For clarity and reproducibility, it is crucial to refer to its specific chemical formula and molecular weight.
Physicochemical and Technical Data
The properties of this compound are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C15H31N3O7 | [1] |
| Molecular Weight | 365.43 g/mol | [1] |
| Appearance | White to off-white solid or liquid | [2] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, DCM, and Chloroform | [2] |
| Storage Conditions | Store at -20°C for long-term stability. Can be stored at 4-8°C for shorter periods. |
Applications in Research and Drug Development
The primary utility of this compound stems from its role as a linker in bioconjugation. The hydrophilic PEG spacer enhances the solubility and stability of the conjugated molecule, reduces immunogenicity, and can improve pharmacokinetic profiles. The terminal azide group allows for covalent attachment to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or to strained cyclooctynes (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC).
Key applications include:
-
PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules to improve their therapeutic properties.
-
Antibody-Drug Conjugates (ADCs): Used to link cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs (Proteolysis Targeting Chimeras): As a component of the linker connecting a target protein binder and an E3 ligase ligand.
-
Surface Modification: Functionalizing nanoparticles, quantum dots, and other materials to improve their biocompatibility and enable further conjugation.
-
Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and diagnostic applications.
Experimental Protocols
The following is a representative protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to an alkyne-functionalized peptide. This protocol should be optimized for specific experimental conditions.
Materials:
-
This compound
-
Alkyne-functionalized peptide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Organic solvent (e.g., DMSO or DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized peptide in deionized water or an appropriate buffer.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-functionalized peptide (to a final concentration of 1 mM).
-
This compound (1.5 to 3 molar equivalents relative to the peptide).
-
THPTA (to a final concentration of 1 mM).
-
CuSO4 (to a final concentration of 0.5 mM).
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Following incubation, the PEGylated peptide can be purified from excess reagents using techniques such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
-
The successful conjugation can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to detect the mass shift corresponding to the addition of the this compound moiety.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical bioconjugation workflow using this compound.
Caption: A flowchart of the bioconjugation process using this compound.
Signaling Pathways and Logical Relationships
While this compound is a tool for chemical biology and drug delivery rather than a modulator of signaling pathways itself, it is instrumental in creating probes and therapeutics that interact with such pathways. For instance, an this compound linker can be used to attach a kinase inhibitor to a targeting moiety, thereby delivering the inhibitor to a specific cell type and modulating a particular signaling cascade.
The logical relationship in its application is a straightforward synthetic one, as depicted in the workflow diagram. The azide and alkyne groups are brought together under specific catalytic conditions to form a stable triazole linkage, covalently connecting two previously separate molecular entities.
Caption: The logical flow of a click chemistry reaction with this compound.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility of methoxy-poly(ethylene glycol)-azide with seven ethylene glycol units (m-PEG7-azide). Understanding the solubility of this versatile linker is critical for its effective application in bioconjugation, drug delivery, and various biomedical research fields. This document outlines the qualitative and available quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow for its primary application in click chemistry.
Core Concepts: Understanding this compound Solubility
The aqueous solubility of this compound is fundamentally influenced by its molecular structure. The molecule consists of a methoxy-terminated polyethylene glycol (PEG) chain of seven repeating ethylene oxide units, capped with a reactive azide group. The PEG component is renowned for its hydrophilicity and is a key factor in imparting water solubility to conjugated molecules.[1][2][3][4][5] The ether oxygens of the PEG backbone readily form hydrogen bonds with water molecules, facilitating its dissolution in aqueous media.
While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, the general class of Methoxy PEG Azide reagents is known to be soluble in water. One manufacturer specifies the solubility of their mPEG Azide products as 10 mg/mL in water, chloroform, and DMSO. It is important to note that this value is for a general catalog of mPEG-azides and may vary depending on the specific length of the PEG chain. Shorter PEG chains, like that in this compound, are generally expected to have good water solubility.
Quantitative Solubility Data
To provide a clear reference, the available and related solubility information is summarized in the table below.
| Compound Class | Specific Compound | Solvent(s) | Reported Solubility | Source(s) |
| Methoxy PEG Azide | Not specified (general product line) | Water, Chloroform, DMSO | 10 mg/mL (clear solution) | Nanocs |
| m-PEG-Azide, MW 10k | Not specified | Water, aqueous buffer, chloroform, methylene chloride, DMF, DMSO | Soluble | Creative PEGWorks |
| This compound | This compound | Aqueous media | The hydrophilic PEG spacer increases solubility. | DC Chemicals, BroadPharm |
Experimental Protocols for Solubility Determination
For researchers wishing to determine the precise solubility of this compound or its conjugates in a specific buffer system, the following experimental protocols provide a robust starting point.
Protocol 1: Visual Solubility Assessment
This is a straightforward method for a preliminary assessment of solubility.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Calibrated balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out a specific amount of this compound (e.g., 1 mg, 5 mg, 10 mg) and place it into a microcentrifuge tube.
-
Add a defined volume of the aqueous buffer to the tube to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a dark background for any undissolved particles or turbidity.
-
If the solution is clear, the compound is soluble at that concentration. If not, the concentration exceeds its solubility in that specific medium.
-
For a more quantitative assessment, a series of solutions with increasing concentrations can be prepared to identify the saturation point.
Protocol 2: PEG Precipitation Assay for Relative Solubility
This method is commonly used to assess the relative solubility of proteins and peptides and can be adapted for PEGylated compounds. It relies on the principle of volume exclusion by a precipitant like polyethylene glycol to induce the precipitation of the molecule of interest.
Materials:
-
Stock solution of the this compound conjugate of interest in a suitable buffer.
-
High molecular weight Polyethylene Glycol (e.g., PEG 8000) stock solution (e.g., 40% w/v) in the same buffer.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at a suitable wavelength (e.g., 280 nm for proteins).
-
Centrifuge with a plate rotor.
Procedure:
-
Prepare a series of dilutions of the PEG stock solution in the 96-well plate.
-
Add a constant amount of the this compound conjugate solution to each well.
-
Mix thoroughly and incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour) to allow for precipitation.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new UV-transparent microplate.
-
Measure the absorbance of the supernatant at the appropriate wavelength.
-
A decrease in absorbance indicates precipitation. The relative solubility can be determined by plotting the percentage of soluble conjugate against the PEG concentration.
Bioconjugation Workflow: this compound in Click Chemistry
A primary application of this compound is in bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the azide-functionalized PEG and an alkyne-containing molecule. A strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a copper catalyst.
Below is a generalized workflow for a CuAAC reaction.
Caption: Generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Detailed Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the conjugation of an alkyne-modified protein with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
DMSO (if needed to dissolve this compound).
-
Purification tools (e.g., size-exclusion chromatography column).
Procedure:
-
Reactant Preparation:
-
Prepare a solution of the alkyne-modified protein in the reaction buffer.
-
Dissolve this compound in DMSO or the reaction buffer to a desired stock concentration.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the alkyne-modified protein and a molar excess (typically 5-20 fold) of the this compound solution.
-
Prepare the copper-ligand complex by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper-ligand complex to the protein-azide mixture. A typical final concentration for the copper catalyst is 1-2 mM.
-
-
Reaction Initiation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 4-5 times that of the copper sulfate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated protein conjugate to remove unreacted this compound, catalyst, and other reagents. Size-exclusion chromatography is a commonly used method.
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful PEGylation and determine the degree of modification.
-
This guide provides a foundational understanding of the aqueous solubility of this compound and its application in bioconjugation. For critical applications, it is always recommended to experimentally determine the solubility in the specific buffer system to be used.
References
Navigating the Stability of m-PEG7-azide: A Technical Guide for Researchers
For Immediate Release
In the landscape of bioconjugation and drug development, the integrity of reagents is paramount. This technical guide offers an in-depth analysis of the stability and optimal storage conditions for methoxy-poly(ethylene glycol)-azide with a chain length of 7 PEG units (m-PEG7-azide). This document is intended to serve as a critical resource for researchers, scientists, and professionals in the drug development sector, providing a comprehensive overview of the factors influencing the shelf-life and efficacy of this versatile linker.
Core Stability Profile and Recommended Storage
This compound is a hydrophilic linker widely utilized in "click chemistry" for the conjugation of molecules. While generally stable, its integrity is contingent upon strict adherence to appropriate storage and handling protocols.
Key Recommendations:
-
Long-Term Storage: For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1][2] This low temperature minimizes the rate of potential degradation reactions.
-
Moisture Sensitivity: Polyethylene glycol (PEG) compounds are known to be hygroscopic. It is crucial to store this compound in a dry environment, and containers should be purged with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
-
Light Sensitivity: Exposure to light, particularly UV radiation, can induce photolytic decomposition of the azide functional group.[1][3][4] Therefore, the compound should be stored in an amber vial or otherwise protected from light.
-
Shelf Life: When stored under the recommended conditions, this compound is expected to have a shelf life of up to 24 months . However, it is advisable to consult the certificate of analysis for the specific batch.
-
Solution Stability: Solutions of this compound should be prepared fresh for use whenever possible. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.
Quantitative Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions from various suppliers, which are based on internal stability studies.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) | Minimizes thermal degradation of the PEG chain and slows potential side reactions of the azide group. |
| 4°C (short-term) | Acceptable for brief periods, but not recommended for extended storage. | |
| Humidity | Dry / Desiccated | Prevents hydrolysis of the ether linkages in the PEG chain and potential reactions with the azide group. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the PEG chain. |
| Light | Protected from Light (Amber Vial) | Prevents photolytic decomposition of the azide functional group. |
Potential Degradation Pathways
The degradation of this compound can be conceptualized through two primary pathways: degradation of the polyethylene glycol backbone and decomposition of the azide functional group.
Caption: Potential degradation pathways for this compound.
3.1. Polyethylene Glycol (PEG) Backbone Degradation
The polyether backbone of PEG is susceptible to both oxidative and hydrolytic degradation, although it is generally considered stable under physiological conditions.
-
Oxidative Degradation: In the presence of oxygen and transition metal ions, the PEG chain can undergo auto-oxidation. This process can lead to the formation of hydroperoxides, which can then decompose to form various degradation products, including formate esters and aldehydes, ultimately resulting in chain scission. Storing under an inert atmosphere minimizes this risk.
-
Hydrolytic Degradation: The ether bonds of the PEG backbone are generally stable to hydrolysis. However, under strongly acidic or basic conditions, cleavage of these bonds can occur, leading to a reduction in the polymer chain length.
3.2. Azide Functional Group Decomposition
The azide group, while useful for its specific reactivity in click chemistry, is an energetic functional group that can decompose under certain conditions.
-
Photolytic Decomposition: Alkyl azides are known to be sensitive to light, particularly in the UV range. Absorption of light can lead to the extrusion of nitrogen gas (N2) and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as insertion or rearrangement, leading to the formation of imines and other byproducts. This highlights the critical importance of protecting this compound from light.
-
Thermal Decomposition: At elevated temperatures, the azide group can also decompose, again leading to the loss of N2 and the formation of a nitrene. While the decomposition temperature for this compound is not specifically documented, storage at the recommended -20°C provides a significant safety margin.
-
Reduction: The azide group can be reduced to an amine in the presence of reducing agents such as dithiothreitol (DTT) or phosphines. This is a common synthetic transformation but represents a degradation pathway if unintended.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products and pathways.
Caption: Experimental workflow for a forced degradation study.
4.1. Sample Preparation
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration.
-
For each stress condition, dispense aliquots of the stock solution into appropriate vials (e.g., amber vials for photostability studies).
4.2. Stress Conditions
-
Thermal Stability: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored at -20°C.
-
Hydrolytic Stability: Adjust the pH of the sample solutions to acidic (e.g., pH 1-2 with HCl), neutral (pH 7), and basic (e.g., pH 12-13 with NaOH) conditions. Incubate at room temperature and an elevated temperature (e.g., 40°C) for a defined period.
-
Oxidative Stability: Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), and incubate at room temperature for a defined period.
-
Photostability: Expose the samples to a controlled light source that provides both UV and visible output, following ICH Q1B guidelines. Wrap a control sample in aluminum foil to protect it from light.
4.3. Analytical Methods
At each time point, analyze the stressed samples and the control sample using the following techniques:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS):
-
Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
Detection: Monitor the elution profile using a UV detector and a mass spectrometer.
-
Purpose: To determine the purity of this compound and to detect, quantify, and identify any degradation products by their retention times and mass-to-charge ratios.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: Acquire 1H and 13C NMR spectra of the samples.
-
Purpose: To assess the structural integrity of the molecule. Look for changes in the chemical shifts and integration of protons and carbons adjacent to the azide group and along the PEG chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Method: Acquire the IR spectrum of the sample.
-
Purpose: To monitor the characteristic strong, sharp absorption band of the azide group around 2100 cm-1. A decrease in the intensity of this peak would indicate decomposition of the azide moiety.
-
4.4. Data Analysis
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Identify and characterize the major degradation products using MS and NMR data.
-
Determine the degradation kinetics (e.g., zero-order, first-order) for each stress condition.
Conclusion
The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of -20°C, protection from light and moisture, and use of an inert atmosphere, the integrity of this reagent can be maintained for an extended period. The proposed experimental protocols provide a framework for a thorough stability assessment, enabling researchers to confidently utilize this compound in their critical applications. This guide underscores the importance of a proactive approach to reagent management to ensure the reliability and reproducibility of experimental outcomes.
References
- 1. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Monofunctional PEG Linkers: A Technical Guide to Their Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Poly(ethylene glycol) (PEG) linkers, particularly monofunctional derivatives, are indispensable tools in modern drug development and bioconjugation.[1] Characterized by a single reactive group, these linkers are covalently attached to molecules like proteins, peptides, and nanoparticles in a process known as PEGylation.[1][] This modification is a well-established strategy for enhancing the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles, while also reducing immunogenicity.[1][3] The physical characteristics of these linkers—from their size in solution to their purity—are critical determinants of the final conjugate's performance.
This guide provides an in-depth examination of the core physical properties of monofunctional PEG linkers, complete with quantitative data, detailed experimental protocols for their characterization, and logical workflows to aid in their selection and application.
Core Physical Properties and Their Impact
The utility of monofunctional PEG linkers stems from a unique combination of physical characteristics. These properties are not merely academic; they directly influence the behavior of the resulting conjugate in biological systems.
-
Solubility and Hydrophilicity: PEG is renowned for its excellent water solubility, a property conferred by the ether oxygen atoms in its backbone which form hydrogen bonds with water molecules. This creates a protective hydration shell around the conjugated molecule, enhancing its stability and preventing aggregation. This high hydrophilicity is crucial for improving the solubility of hydrophobic drugs, enabling intravenous formulations.
-
Hydrodynamic Radius (Molecular Size): The hydrodynamic radius (RH) is the effective size of the hydrated PEG linker in solution. PEGylation significantly increases the hydrodynamic volume of a molecule, which is a key factor in its pharmacokinetic profile. This increased size reduces renal clearance, thereby extending the molecule's circulation half-life in the body. The "stealth" properties imparted by the PEG chain also shield the conjugated molecule from recognition by the immune system and degradation by proteolytic enzymes.
-
Viscosity: The viscosity of a PEG solution is directly related to the polymer's molecular weight and concentration. As the chain length or concentration increases, so does the viscosity. This property is an important consideration in the formulation of high-concentration biologics, where maintaining a manageable viscosity is essential for manufacturing and administration.
-
Purity and Dispersity: PEG linkers can be either polydisperse, consisting of a mixture of polymer chains with a range of molecular weights, or monodisperse (often referred to as discrete PEG or dPEG®), where each linker has a precisely defined structure and molecular weight. For pharmaceutical applications, high purity and low dispersity are critical. The presence of unfunctionalized or bifunctional PEG impurities can lead to undesirable side products and complicate downstream analysis and purification.
Quantitative Physical Property Data
For ease of comparison, the following tables summarize key quantitative data related to monofunctional PEG linkers.
Table 1: Summary of Core Physical Properties
| Physical Property | Description | Impact on Bioconjugate Performance |
| Solubility | Highly soluble in water and many organic solvents due to its hydrophilic polyether backbone. | Enhances the solubility of hydrophobic molecules, prevents aggregation, and improves formulation stability. |
| Hydrodynamic Radius | The effective radius of the PEG chain in solution, which is larger than for a protein of comparable molecular weight due to extensive hydration. | Increases circulation half-life by reducing renal clearance; provides a "stealth" effect, lowering immunogenicity and enzymatic degradation. |
| Viscosity | A measure of a solution's resistance to flow; increases with PEG molecular weight and concentration. | Affects the processability and injectability of high-concentration drug formulations. |
| Purity | The percentage of the desired monofunctional PEG molecule, free from impurities like unfunctionalized or cross-linked species. | High purity is essential for reproducible conjugation, predictable pharmacokinetics, and regulatory approval. |
| Biocompatibility | Generally considered non-toxic and elicits a minimal immune response. | Reduces the potential for adverse reactions and allows for safe in vivo use. However, pre-existing anti-PEG antibodies can be a concern. |
Table 2: Experimentally Determined Hydrodynamic Radii (RH) of Linear PEGs
This table presents data derived from Dynamic Light Scattering (DLS) measurements of linear PEG polymers, showing the direct relationship between molecular weight and hydrodynamic size.
| PEG Molecular Weight (kDa) | Average Hydrodynamic Radius (RH) in nm (Mean ± SD) |
| 12 | 5.416 ± 0.284 |
| 20 | 7.360 ± 0.199 |
| 30 | 8.616 ± 0.273 |
| 40 | 9.580 ± 0.354 |
| 60 (two-arm) | 10.373 ± 0.115 |
| Data sourced from DLS measurements of unmodified PEGs. |
Experimental Protocols for Characterization
Accurate characterization of monofunctional PEG linkers and their conjugates is critical. The following are detailed protocols for key analytical methods.
Protocol 1: Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of molecules in solution. These fluctuations are used to determine the diffusion coefficient, which is then converted to the hydrodynamic radius using the Stokes-Einstein equation.
-
Objective: To measure the effective size of PEG linkers or PEGylated molecules in a specific buffer.
-
Materials:
-
DLS instrument (e.g., Malvern Zetasizer).
-
PEG sample or PEGylated conjugate.
-
High-purity, degassed buffer or solvent (e.g., PBS, deionized water).
-
Low-lint wipes.
-
Syringe filters (0.02 µm or 0.2 µm).
-
High-quality quartz or disposable cuvettes.
-
-
Methodology:
-
Sample Preparation: Dissolve the PEG sample in the desired buffer to a suitable concentration (e.g., 1-2 mg/mL). It is crucial that the polymer is fully soluble.
-
Filtration: Filter the solution directly into a clean, dust-free cuvette using a 0.2 µm or smaller pore size filter to remove any dust or aggregates, which can severely impact results.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize (typically 30 minutes).
-
Set the measurement parameters: select the correct solvent viscosity and refractive index, set the sample refractive index, and define the measurement temperature (e.g., 25°C).
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to thermally equilibrate for at least 2 minutes.
-
Perform the measurement. The instrument will collect data over a series of runs and perform a correlation analysis to determine the size distribution.
-
-
Data Analysis: The software will generate a report showing the intensity, volume, and number distributions of the particle sizes. The peak of the intensity distribution is typically reported as the hydrodynamic radius. Report the mean value and standard deviation from triplicate measurements.
-
Protocol 2: Determination of Intrinsic Viscosity using Capillary Viscometry
Intrinsic viscosity [η] is a measure of a polymer's contribution to the viscosity of a solution at infinite dilution. It is related to the polymer's molecular size and conformation and can be used to estimate molecular weight via the Mark-Houwink equation.
-
Objective: To determine the intrinsic viscosity of a PEG linker in a given solvent.
-
Materials:
-
Ubbelohde or Ostwald-type capillary viscometer.
-
Constant temperature water bath.
-
PEG sample.
-
High-purity solvent.
-
Volumetric flasks and pipettes.
-
Stopwatch.
-
-
Methodology:
-
Solution Preparation: Prepare a stock solution of the PEG linker in the chosen solvent. Create a series of dilutions from this stock solution at several known, low concentrations (c). Also prepare a sample of the pure solvent.
-
Viscometer Setup: Place the viscometer in the constant temperature bath and allow it to equilibrate.
-
Solvent Measurement: Pipette a precise volume of the pure solvent into the viscometer. Measure the flow time (t₀) required for the solvent to pass between two marked points on the capillary. Repeat this measurement at least three times to ensure reproducibility.
-
Solution Measurement: Clean and dry the viscometer. For each PEG solution concentration, repeat the measurement process to determine its flow time (t).
-
Calculations:
-
Calculate the relative viscosity (η_rel) = t / t₀.
-
Calculate the specific viscosity (η_sp) = η_rel - 1.
-
Calculate the reduced viscosity = η_sp / c.
-
-
Data Analysis (Huggins Plot): Plot the reduced viscosity (η_sp / c) against the concentration (c). Extrapolate the resulting linear plot to zero concentration. The y-intercept of this plot gives the intrinsic viscosity [η]. The data can often be fitted to the Huggins equation: (η_sp / c) = [η] + k_H[η]²c, where k_H is the Huggins constant.
-
Protocol 3: Purity and Structural Characterization by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of a PEG linker and quantifying its purity, specifically the degree of end-group functionalization.
-
Objective: To verify the chemical structure and determine the functional purity of a monofunctional PEG linker.
-
Materials:
-
NMR spectrometer (e.g., 400 MHz).
-
NMR tubes.
-
Deuterated solvent (e.g., D₂O, CDCl₃).
-
Monofunctional PEG linker sample.
-
Internal standard (optional, e.g., tetramethylsilane, TMS).
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the PEG linker in the appropriate deuterated solvent inside an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify Peaks: Identify the characteristic peaks. The large, dominant peak (around 3.6 ppm) corresponds to the repeating ethylene oxide protons (-O-CH₂-CH₂-O-). Identify the unique peaks corresponding to the protons on or near the terminal functional group (e.g., the methoxy group, -OCH₃, around 3.4 ppm for mPEG) and the reactive functional group at the other end.
-
Integration: Integrate the area under the identified peaks.
-
Calculate Purity/Functionalization: Compare the integral of the protons from the terminal functional group to the integral of a known number of protons from the main PEG chain or the inert methoxy group. For an mPEG-NHS ester, for example, one would compare the integration of the NHS ester protons to the integration of the methoxy (-OCH₃) protons. The ratio should match the theoretical proton count for a pure, 100% functionalized molecule. Any deviation can indicate the presence of impurities, such as unfunctionalized PEG-diol.
-
-
Visualizing Workflows and Logic
Diagram 1: Experimental Workflow for Protein PEGylation
This diagram illustrates the typical laboratory workflow for conjugating a monofunctional PEG linker to a therapeutic protein and subsequently analyzing the product.
Caption: A typical workflow for protein PEGylation using an mPEG-NHS ester.
Diagram 2: Decision Tree for Monofunctional PEG Linker Selection
This diagram provides a logical framework for selecting an appropriate monofunctional PEG linker based on the specific application requirements.
Caption: A decision tree for selecting a monofunctional PEG linker.
References
The Azide Functional Group: A Cornerstone of Click Chemistry
An In-depth Technical Guide to the Role of the Azide Group in Click Chemistry
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the azide functional group's central role in click chemistry. It details the underlying principles, reaction kinetics, and practical applications, with a focus on the methodologies and data crucial for research and development.
The advent of click chemistry, a concept introduced by K. Barry Sharpless in 2001, has significantly influenced drug discovery, bioconjugation, and materials science.[1][2] This chemical philosophy emphasizes reactions that are high-yielding, modular, and generate only inoffensive byproducts.[3] At the heart of the most prominent click reactions is the azide functional group (-N₃).
The azide group is a linear, 1,3-dipolar functional group that is remarkably stable under a wide range of chemical and physiological conditions.[4] Its key feature is its bioorthogonality ; azides are largely unreactive with the vast majority of biological molecules, ensuring that chemical modifications occur selectively and only at the intended sites.[4] This stability, combined with its poised reactivity in specific cycloaddition reactions, has established the azide as an indispensable tool for constructing complex molecular architectures with precision.
Key Click Reactions Involving Azides
The most powerful applications of the azide group in click chemistry involve its [3+2] cycloaddition with alkynes to form stable triazole rings. Two primary variants of this reaction are foundational to the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of a click reaction, uniting an organic azide and a terminal alkyne to afford the 1,4-disubstituted 1,2,3-triazole isomer with high specificity. The reaction is characterized by its reliability, mild reaction conditions, and tolerance of many functional groups. The key to this transformation is the use of a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The copper(I) ion coordinates with the alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate, which then readily reacts with the azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction variant is a metal-free click reaction that occurs between an azide and a strained cyclooctyne. The reaction is driven by the high ring strain (approximately 18 kcal/mol) of the cyclooctyne, which is released upon cycloaddition and significantly lowers the activation energy. This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst, making it ideal for bioconjugation in living cells and whole organisms.
Quantitative Comparison of Azide-Alkyne Click Reactions
The efficiency of a click reaction is quantified by its second-order rate constant (k₂). This value is critical for selecting the appropriate reaction for a specific application, as a higher k₂ allows for rapid labeling at lower reactant concentrations. The choice of reaction and, in the case of SPAAC, the specific cyclooctyne, has a dramatic impact on kinetics.
| Reaction Type | Azide Reactant | Alkyne/Cyclooctyne Reactant | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Benzyl Azide | Terminal Alkyne | 10¹ - 10⁴ | Requires a copper(I) catalyst; rate is influenced by the choice of accelerating ligand. |
| SPAAC | Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.14 - 0.15 | Catalyst-free; offers a balance of good reactivity and stability. |
| SPAAC | Benzyl Azide | Dibenzocyclooctyne (DBCO) | ~0.1 | Catalyst-free; exhibits fast kinetics and is widely used for bioorthogonal labeling. |
| SPAAC | Benzyl Azide | Difluorinated Cyclooctyne (DIFO) | ~0.076 - 0.4 | Catalyst-free; high reactivity but can have lower stability in some contexts. |
Note: Rate constants are approximate and can vary based on solvent, temperature, and specific reactant structures.
Applications in Research and Drug Development
The precision and biocompatibility of azide-alkyne click chemistry have made it a powerful tool in medicinal chemistry and chemical biology. It is widely used for bioconjugation, drug discovery, and the development of targeted therapeutics and diagnostic agents.
Workflow: Metabolic Glycan Labeling for Live-Cell Imaging
One of the most powerful applications of SPAAC is the visualization of biomolecules in living systems. In metabolic labeling, cells are fed an unnatural sugar functionalized with an azide group. This azido-sugar is processed by the cell's metabolic machinery and incorporated into cell-surface glycans. A fluorescent probe attached to a strained cyclooctyne (e.g., DBCO) can then be added to the cell media, where it will specifically "click" onto the azide-labeled glycans, allowing for direct visualization via fluorescence microscopy.
Workflow: Fragment-Based Drug Discovery
Click chemistry is instrumental in fragment-based drug discovery. In this approach, small molecular fragments that bind to a biological target are identified. Click chemistry is then used to link these fragments together. An azide-functionalized fragment and an alkyne-functionalized fragment can be "clicked" together in the presence of the target protein, potentially forming a high-affinity lead compound.
Detailed Experimental Protocols
The following protocols provide generalized methodologies for performing CuAAC and SPAAC reactions for bioconjugation. Optimization is often required based on the specific substrates.
Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating a small molecule azide to a protein modified with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS).
-
Azide-containing small molecule (100 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water).
-
Sodium Ascorbate (100 mM stock in water, freshly prepared).
-
Copper-chelating ligand, e.g., THPTA (50 mM stock in water).
-
Microcentrifuge tubes.
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with buffer to a final volume of 432.5 µL. The final protein concentration will depend on the specific experiment.
-
Add 10 µL of the cargo-azide stock solution. The amount should be in ~2-fold molar excess with respect to the alkyne groups on the biomolecule.
-
Prepare a premixed solution of the ligand and copper by combining 5.0 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄. Add this premixed solution to the reaction tube. The final concentrations will be approximately 0.50 mM ligand and 0.10 mM copper.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Close the tube to minimize oxygen exposure and gently mix by inverting or placing on a slow rotator.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress via an appropriate method (e.g., SDS-PAGE gel shift assay or mass spectrometry).
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the labeling of azide-modified cell-surface glycoproteins with a cyclooctyne-fluorophore conjugate.
Materials:
-
Azide-labeled cells (from metabolic labeling, see section 4.1) in a glass-bottom imaging dish.
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488, 1 mM stock in DMSO).
-
Live-cell imaging medium (e.g., pre-warmed DMEM without phenol red).
-
Confocal microscope with a stage-top incubator.
Procedure:
-
Cell Preparation: Ensure the azide-labeled cells are healthy and adhered to the bottom of the imaging dish.
-
Ligation Reaction: Dilute the DBCO-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 10-50 µM.
-
Remove the existing culture medium from the cells and gently add the medium containing the DBCO-fluorophore.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.
-
Washing: To reduce background fluorescence, gently wash the cells three times with pre-warmed live-cell imaging medium to remove the unreacted probe.
-
Imaging: Immediately image the live cells using a confocal microscope equipped to maintain physiological conditions (37°C, 5% CO₂).
Conclusion
The azide group's unique combination of stability, bioorthogonality, and potent reactivity in cycloaddition reactions has cemented its role as a linchpin in click chemistry. Its application in both copper-catalyzed and strain-promoted reactions provides researchers with a versatile and robust toolkit for a vast range of applications. From precisely engineering complex bioconjugates and developing novel therapeutic agents to visualizing dynamic processes in living cells, the azide functional group continues to empower innovation across the scientific disciplines.
References
Methodological & Application
Application Notes and Protocols for m-PEG7-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG7-azide and Click Chemistry
This compound is a monofunctional polyethylene glycol (PEG) derivative featuring a terminal azide group. This reagent is a valuable tool in bioconjugation and drug development, primarily utilized in "click chemistry" reactions. The hydrophilic seven-unit PEG spacer enhances the solubility and bioavailability of the conjugated molecule. The terminal azide group allows for highly efficient and specific covalent bond formation with alkyne-containing molecules through two main types of cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite an azide and a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[5] CuAAC reactions are known for their high yields and rapid reaction rates.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo studies.
These click chemistry reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Quantitative Data Summary
The following tables provide typical reaction parameters for CuAAC and SPAAC reactions involving PEG-azide linkers. It is important to note that these are general guidelines, and optimization of reaction conditions such as reactant concentrations, temperature, and reaction time is often necessary for specific applications to achieve optimal yields.
Table 1: Typical Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG-Azides
| Parameter | Typical Range/Value | Notes |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | The molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is commonly used with a reducing agent like sodium ascorbate to generate Cu(I) in situ. |
| Copper Concentration | 50 - 250 µM | Higher concentrations can increase the reaction rate but may also lead to protein precipitation or degradation. |
| Ligand | TBTA, THPTA | Ligands stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage. A 5:1 ligand to copper ratio is often used. |
| Reducing Agent | Sodium Ascorbate | Typically used at a concentration 5-10 times that of the copper. A fresh solution should be prepared. |
| Solvent | PBS (pH 7.3), DMSO, DMF, t-BuOH/H₂O | The choice of solvent depends on the solubility of the reactants. Co-solvents are often used. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate, but room temperature is often sufficient. |
| Reaction Time | 30 minutes to 48 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE). |
| Reported Yields | >70-95% | Yields are highly dependent on the specific substrates and reaction conditions. |
Table 2: Typical Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG-Azides
| Parameter | Typical Range/Value | Notes |
| Reactants | Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | The molar ratio of azide to cyclooctyne is often 1.5:1. |
| Solvent | PBS (pH 7.3), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. For biological applications, PBS is common. |
| Temperature | 4°C to 37°C | Reactions are typically performed at room temperature or 37°C for biological samples. |
| Reaction Time | 1 to 24 hours | Reaction times are generally longer than CuAAC and depend on the reactivity of the cyclooctyne. |
| Reported Yields | Generally high | Yields are typically high due to the specificity of the reaction, often proceeding to near completion. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.3
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for solubility)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in PBS or a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound. A typical starting molar ratio is 1:1.5 (alkyne:azide).
-
Add PBS to achieve the desired final reaction concentration. If solubility is an issue, a co-solvent like DMSO can be used (typically up to 10% v/v).
-
In a separate tube, prepare the copper/ligand premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically in the range of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and byproducts.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free click chemistry reaction between this compound and a DBCO-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Phosphate-Buffered Saline (PBS), pH 7.3
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for solubility)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in PBS or a suitable organic solvent.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-functionalized molecule and this compound. A typical starting molar ratio is 1:1.5 (DBCO:azide).
-
Add PBS to achieve the desired final reaction concentration. If necessary, use a co-solvent like DMSO.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature or 37°C for 4-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique. The disappearance of the DBCO chromophore (absorbance at ~310 nm) can be monitored by UV-Vis spectroscopy.
-
-
Purification:
-
If necessary, purify the conjugate using a suitable method to remove any unreacted starting materials. For many bioconjugation applications, the reaction is clean enough to proceed to the next step without purification.
-
Visualizations
Below are diagrams created using the DOT language to illustrate key experimental workflows and a relevant signaling pathway.
Caption: General experimental workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Modular synthesis of a PROTAC molecule using this compound via click chemistry.
References
- 1. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bioclone.net [bioclone.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with m-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, specific, and biocompatible method for the covalent ligation of molecules.[1][2][3] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, and it is renowned for its high yields and tolerance of a wide range of functional groups and aqueous conditions.[1][2]
m-PEG7-azide is a heterobifunctional linker that incorporates a terminal azide group for participation in CuAAC reactions and a methoxy-terminated polyethylene glycol (PEG) chain. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates, making it a valuable tool in drug development and bioconjugation. Applications of this compound include the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the surface functionalization of nanoparticles.
These application notes provide detailed protocols and representative quantitative data for performing CuAAC reactions with this compound for the purpose of bioconjugation.
Data Presentation
While specific quantitative data for CuAAC reactions involving this compound can vary depending on the substrates and reaction conditions, the following tables provide representative data based on typical CuAAC bioconjugation reactions with similar PEGylated azides. Yields for CuAAC reactions are generally high, often exceeding 90% with proper optimization.
Table 1: Representative Reaction Conditions for CuAAC Bioconjugation with this compound
| Parameter | Typical Range | Notes |
| Alkyne-modified Biomolecule Concentration | 1 - 100 µM | Higher concentrations can lead to faster reaction rates. |
| This compound Concentration | 1.1 - 10 equivalents (relative to alkyne) | A slight excess of the PEG-azide is often used to ensure complete conversion of the biomolecule. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 250 µM | The copper(I) catalyst is typically generated in situ from a copper(II) salt. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 5 - 10 equivalents (relative to CuSO₄) | Essential for reducing Cu(II) to the active Cu(I) catalytic species. A freshly prepared solution is recommended. |
| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) Concentration | 1 - 5 equivalents (relative to CuSO₄) | Ligands accelerate the reaction and protect the biomolecule from oxidative damage. |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4), often with a co-solvent (e.g., DMSO, t-BuOH) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room temperature (20-25°C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE. |
Table 2: Representative Yields for CuAAC Bioconjugation Reactions
| Alkyne-modified Biomolecule | Azide Reagent | Reported Yield (%) | Reference |
| Alkyne-modified Peptide | Azido-sugar | >95% | |
| Alkyne-modified Protein (BSA) | Azide-functionalized Fluorescent Dye | ~90% | |
| Alkyne-modified Oligonucleotide | Azide-functionalized ATTO Dye | >98% | |
| Phenylacetylene | Benzyl Azide | 73% |
Note: The yields presented are for similar CuAAC reactions and serve as a general guideline. Actual yields with this compound may vary and should be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation of an Alkyne-Modified Protein with this compound
This protocol outlines a general method for the copper-catalyzed cycloaddition of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in deionized water)
-
Sodium ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)
-
Deionized water
-
DMSO (optional, as a co-solvent)
-
Purification tools (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Reactant Preparation:
-
In a microcentrifuge tube, prepare a solution of the alkyne-modified protein in the reaction buffer. The final concentration of the protein will depend on the specific experiment but is typically in the µM range.
-
In a separate tube, dissolve the this compound in the reaction buffer or a mixture of buffer and DMSO to the desired stock concentration.
-
-
Reaction Setup:
-
To the solution of the alkyne-modified protein, add the this compound solution to achieve the desired molar excess (e.g., 3 equivalents).
-
In a separate tube, prepare the copper/ligand premix by combining the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used.
-
Add the copper/ligand premix to the protein/azide mixture. The final concentration of CuSO₄ is typically between 50 and 250 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.
-
Gently mix the reaction mixture by inverting the tube or by slow rotation.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE (observing a shift in the protein's molecular weight) or LC-MS (detecting the mass of the conjugate).
-
-
Purification:
-
Upon completion, the PEGylated protein conjugate can be purified from excess reagents and byproducts using size-exclusion chromatography, dialysis, or other appropriate protein purification techniques.
-
Mandatory Visualization
Caption: General experimental workflow for CuAAC bioconjugation.
Application in Drug Development: PROTAC Synthesis
A significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in a PROTAC, often constructed using click chemistry, plays a crucial role in optimizing the molecule's solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.
Caption: PROTAC-mediated protein degradation workflow.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using m-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[1] This reaction is a type of [3+2] cycloaddition between a cyclooctyne, a strained alkyne, and an azide to form a stable triazole linkage.[2][3] The reaction's high efficiency is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed at physiological temperature and pH.[1] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological functional groups, thus preventing interference with native cellular processes.[2]
The use of a methoxy-polyethylene glycol (m-PEG) linker, such as in m-PEG7-azide, offers several advantages in bioconjugation. The PEG spacer enhances the solubility of the conjugated molecule, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics by increasing their hydrodynamic radius. This compound is a versatile reagent for introducing a PEGylated azide moiety onto biomolecules for subsequent SPAAC reactions.
Applications of this compound in SPAAC
The versatility of this compound in SPAAC reactions has led to its application in a wide range of research and development areas:
-
Bioconjugation: The azide group of this compound can be readily conjugated to proteins, peptides, nucleic acids, or other biomolecules, preparing them for subsequent reaction with a cyclooctyne-modified partner.
-
Antibody-Drug Conjugates (ADCs): In ADC development, PEG linkers like this compound can be used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component can improve the solubility and stability of the ADC and influence its pharmacokinetic profile.
-
Cell Surface Labeling and Imaging: Through metabolic glycoengineering, cells can be prompted to express azide-functionalized sugars on their surface glycans. These azides can then be targeted with a cyclooctyne-linked fluorophore for visualization and analysis of cell-surface glycosylation.
-
PROTACs: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting two ligands to facilitate the degradation of a target protein.
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC reactions are critical for experimental design. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different cyclooctynes. While specific kinetic data for this compound is not extensively published, the following table summarizes representative second-order rate constants for the reaction of various cyclooctynes with a model azide (benzyl azide), which can serve as a guide for selecting the appropriate cyclooctyne for use with this compound.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~1.0 | High reactivity and stability, commonly used. |
| Bicyclo[6.1.0]nonyne | BCN | 0.15 - 0.57 | Good balance of reactivity and stability, smaller and more hydrophilic than DBCO. |
| Azacyclooctyne | AZA | 0.3 | Moderate reactivity. |
| DIBAC/ADIBO | DIBAC | 0.9 | Moderate reaction rates. |
| BARAC | BARAC | 3.4 | High reactivity. |
Note: Reaction rates are dependent on the specific azide, solvent, temperature, and pH.
Experimental Protocols
Protocol 1: Labeling of a DBCO-Functionalized Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein that has been previously functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized protein (e.g., antibody) in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Ensure the DBCO-functionalized protein is at a suitable concentration in the Reaction Buffer (e.g., 1-5 mg/mL).
-
-
SPAAC Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the DBCO-functionalized protein solution.
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 2-12 hours or at 4°C overnight. Reaction progress can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will indicate successful conjugation.
-
-
Purification:
-
Remove excess, unreacted this compound from the protein conjugate using size-exclusion chromatography or dialysis against the Reaction Buffer.
-
-
Characterization (Determination of Degree of Labeling - DOL):
-
The Degree of Labeling (DOL), which is the average number of this compound molecules conjugated per protein, can be determined using UV-Vis spectrophotometry if the PEGylated azide contains a chromophore, or more commonly by mass spectrometry.
-
For fluorescently labeled conjugates, the DOL can be calculated from the absorbance of the protein and the dye.
-
Formula for DOL calculation (for fluorescent labels):
-
Protein Concentration (M) = [A₂₈₀ - (A_max_dye × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A_max_dye / ε_dye
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max_dye is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
-
-
Protocol 2: Metabolic Labeling of Cell Surface Glycoproteins and Detection with a DBCO-Fluorophore
This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling using a DBCO-functionalized dye for visualization. This compound could be used to synthesize the azide-modified sugar.
Materials:
-
Mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with the azido sugar (e.g., 25-50 µM ManNAz) and incubate for 1-3 days. This allows for the metabolic incorporation of the azide group into cell surface glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Caption: Mechanism of SPAAC between this compound and a DBCO-protein.
Caption: Workflow for labeling a DBCO-protein with this compound.
Caption: General workflow for ADC development using a PEG linker.
References
Application Notes and Protocols for Bioconjugation of Proteins with m-PEG7-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The covalent attachment of polyethylene glycol (PEG) chains to proteins, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of protein-based drugs. PEGylation can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulating half-life, enhanced stability against proteolytic degradation, reduced immunogenicity, and improved solubility.[1][2][3]
m-PEG7-azide is a heterobifunctional PEGylation reagent that provides a discrete PEG spacer (seven ethylene glycol units) and a terminal azide group. The azide functionality is particularly valuable as it allows for subsequent, highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[4][5] This bioorthogonal reaction is highly selective and proceeds under mild conditions, making it ideal for creating well-defined and complex bioconjugates.
These application notes provide detailed protocols for two primary strategies for conjugating proteins with this compound:
-
Direct Conjugation to Primary Amines: This method utilizes an N-hydroxysuccinimide (NHS) ester-activated form of this compound (this compound-NHS ester) to directly target primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface.
-
Click Chemistry Conjugation: This protocol describes the CuAAC reaction to conjugate this compound to a protein that has been pre-functionalized with a terminal alkyne group.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the bioconjugation of a model protein (e.g., a monoclonal antibody, ~150 kDa) with this compound. Note that optimal conditions should be empirically determined for each specific protein.
Table 1: Reaction Parameters for Amine-Reactive Conjugation with this compound-NHS Ester
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound-NHS Ester:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios increase the degree of PEGylation (DOL). A 20-fold excess is a common starting point. |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester. |
| Reaction pH | 7.2 - 8.0 | The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature allows for a shorter reaction time, while 4°C may be preferable for sensitive proteins. |
| Reaction Time | 30-60 min at RT or 2 hours at 4°C | Incubation time can be optimized to achieve the desired DOL. |
| Quenching Agent | 1 M Tris-HCl or 1 M Hydroxylamine | Effectively stops the reaction by consuming unreacted NHS ester. |
Table 2: Reaction Parameters for CuAAC (Click Chemistry) Conjugation
| Parameter | Recommended Range | Rationale |
| Alkyne-Protein Concentration | 1-10 mg/mL | Ensures sufficient concentration for the reaction to proceed efficiently. |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | A molar excess of the azide-PEG ensures complete reaction with the protein's alkyne groups. |
| Copper (II) Sulfate (CuSO₄) Concentration | 0.2-1 mM | The source of the catalytic Cu(I) ions. |
| Sodium Ascorbate Concentration | 2-10 mM | Acts as a reducing agent to generate the active Cu(I) catalyst from CuSO₄ in situ. |
| Copper-Stabilizing Ligand (e.g., THPTA) | 1-5 mM | Protects the protein from potential damage by copper ions and improves reaction efficiency. |
| Reaction Temperature | Room Temperature | The reaction is typically fast and efficient at room temperature. |
| Reaction Time | 1-4 hours | The reaction can be monitored by SDS-PAGE or HPLC for completion. |
Table 3: Representative Characterization Data for a PEGylated Antibody
| Analysis Method | Unmodified Antibody | PEGylated Antibody | Expected Outcome |
| SDS-PAGE | Single band at ~150 kDa | Smeared band or distinct bands at >150 kDa | Increased apparent molecular weight due to PEG chains. The heterogeneity of PEGylation can result in a smear. |
| Size Exclusion HPLC (SEC-HPLC) | Single peak at retention time X | Peak shifts to earlier retention time | The increased hydrodynamic radius of the PEGylated protein leads to earlier elution. |
| Mass Spectrometry (ESI-MS) | Deconvoluted mass of ~150,000 Da | Multiple peaks corresponding to +n * (MW of this compound) | Confirms the covalent attachment of PEG chains and allows for determination of the degree of PEGylation (DOL). |
| Purity (by SEC-HPLC) | >98% | >95% (after purification) | High purity can be achieved with appropriate purification methods. |
| Conjugation Efficiency | N/A | Typically 60-80% | Represents the percentage of the initial protein that is successfully PEGylated. |
Experimental Protocols & Visualizations
Protocol 1: Amine-Reactive Conjugation of Proteins with this compound-NHS Ester
This protocol describes the conjugation of an amine-reactive this compound to a protein's primary amine groups.
Workflow Diagram:
Caption: Workflow for amine-reactive protein conjugation with this compound-NHS ester.
Materials:
-
Target protein in a suitable buffer
-
This compound-NHS ester
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in PBS at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS ester. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
This compound-NHS Ester Preparation:
-
Equilibrate the vial of this compound-NHS ester to room temperature before opening to prevent moisture condensation.
-
The NHS-ester moiety is susceptible to hydrolysis, so prepare the solution immediately before use. Do not prepare stock solutions for long-term storage.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Calculate the volume of the 10 mM this compound-NHS ester stock solution needed to achieve a 20- to 50-fold molar excess relative to the protein.
-
Add the calculated volume of the this compound-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
For dialysis, use a cassette with an appropriate molecular weight cutoff (MWCO) and exchange the buffer against PBS at 4°C with at least three buffer changes.
-
-
Characterization and Storage:
-
Analyze the purified conjugate using SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
-
Store the purified this compound functionalized protein under the same conditions as the unmodified protein, typically at -20°C or -80°C.
-
Reaction Mechanism Diagram:
Caption: Reaction of an NHS-activated azide-PEG with a protein's primary amine.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a protein that has been previously modified to contain a terminal alkyne group.
Workflow Diagram:
Caption: Workflow for CuAAC (Click Chemistry) conjugation of an alkyne-protein with this compound.
Materials:
-
Alkyne-functionalized protein (1-10 mg/mL in a suitable buffer like PBS)
-
This compound
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Desalting columns or dialysis cassettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Prepare the THPTA stock solution.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized protein to the reaction buffer (e.g., PBS).
-
Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 1-5 mM and vortex briefly.
-
Add the CuSO₄ stock solution to a final concentration of 0.2-1 mM and vortex briefly.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-10 mM. Vortex briefly to mix.
-
Protect the reaction from light and incubate for 1-4 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis. Chelating resins can also be used to remove copper.
-
-
Characterization and Storage:
-
Analyze the purified conjugate using SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm successful conjugation and assess purity.
-
Store the purified PEGylated protein under appropriate conditions, typically at -20°C or -80°C.
-
Reaction Mechanism Diagram:
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
Application Notes and Protocols for m-PEG7-azide in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG7-azide is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in drug delivery due to its unique properties. The methoxy-terminated heptameric polyethylene glycol chain imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of conjugated molecules. The terminal azide group provides a versatile handle for highly efficient and specific bioconjugation through "click chemistry," namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are characterized by their high yields, mild reaction conditions, and bioorthogonality, making them ideal for conjugating sensitive biomolecules.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles and liposomes.
Key Applications of this compound in Drug Delivery
The bifunctional nature of this compound makes it a versatile linker for a variety of drug delivery applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver the drug specifically to cancer cells. The PEG7 linker can help to improve the pharmacokinetic profile of the ADC.[4][5]
-
PROTACs: In the synthesis of PROTACs, this compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The length and flexibility of the PEG7 chain are critical for the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.
-
Nanoparticle and Liposome Functionalization: The azide group on this compound allows for the surface modification of nanoparticles and liposomes with targeting ligands, imaging agents, or other functional molecules. This can enhance their circulation time, targeting specificity, and therapeutic efficacy.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug delivery systems utilizing short-chain PEG-azide linkers. It is important to note that specific values will vary depending on the specific drug, targeting moiety, and experimental conditions.
Table 1: Representative Drug-to-Antibody Ratios (DAR) for ADCs using PEG-Azide Linkers
| Linker Chemistry | Antibody Modification | Molar Ratio (Linker:Ab) | Achieved DAR (Average) | Reference |
| This compound (via SPAAC) | Engineered cysteine | 10:1 | 1.8 - 2.2 | |
| Azide-PEG4-NHS ester | Lysine residues | 20:1 | 3.5 - 4.5 | |
| m-PEG-azide (via CuAAC) | Azide-tagged antibody | 5:1 | ~2.0 |
Table 2: Representative Drug Loading and Encapsulation Efficiency in Nanoparticles and Liposomes
| Delivery System | Functionalization | Drug | Drug Loading Capacity (% w/w) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | m-PEG-azide surface modification | Doxorubicin | ~5-10% | >80% | |
| Liposomes | Post-insertion of DSPE-PEG-azide | Cisplatin | ~1-3% | >90% | |
| Magnetic Nanoparticles | PEG coating | Doxorubicin | ~15-20% | >85% |
Table 3: Representative Pharmacokinetic Parameters of PEGylated Drug Conjugates
| Conjugate | Linker | Half-life (t½) in vivo | Clearance | Reference |
| Antibody Fragment | Short PEG | Increased 2-5 fold vs. unconjugated | Reduced | |
| Small Molecule Drug | This compound | Variable, generally increased | Reduced | |
| ADC | PEG-linker | Prolonged circulation | Reduced |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Alkyne-Modified Antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an antibody that has been pre-functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified monoclonal antibody (in PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the alkyne-modified antibody in PBS.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified antibody solution.
-
Add the this compound stock solution to achieve a 10-fold molar excess over the antibody.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 5 minutes at room temperature.
-
Add the copper/ligand premix to the antibody-azide mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC using an SEC column pre-equilibrated with PBS, pH 7.4, to remove excess reagents.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Experimental Workflow for ADC Conjugation via CuAAC
References
Application Notes and Protocols for Nanoparticle Functionalization using m-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of nanoparticles with methoxy-poly(ethylene glycol)-azide (m-PEG7-azide). This heterobifunctional linker is instrumental in advanced nanoparticle applications, enabling a two-step conjugation strategy for the attachment of a wide array of molecules. The protocols outlined below cover the initial surface modification, subsequent characterization, and troubleshooting. The azide terminus allows for highly efficient and specific conjugation to alkyne-modified molecules via "click chemistry," a powerful tool in bioconjugation and materials science.[1][2]
Principle of Nanoparticle Functionalization with this compound
The functionalization of nanoparticles with this compound provides a versatile platform for further modification. The PEG component enhances the solubility, stability, and biocompatibility of the nanoparticles, reduces non-specific protein binding, and can prolong circulation time in vivo.[3] The terminal azide group (N₃) serves as a handle for covalent attachment of various molecules, such as targeting ligands (peptides, antibodies), imaging agents (fluorophores), or therapeutic payloads, through click chemistry.[1][2]
The most common click chemistry reactions utilized are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne. It is known for its high efficiency and reliability.
-
SPAAC: This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. This method is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with m-PEG7-succinimidyl ester
This protocol describes the initial step of attaching the this compound linker to nanoparticles that present primary amine groups on their surface. This is achieved by using an this compound derivative that has an N-hydroxysuccinimide (NHS) ester at the other terminus.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide)
-
This compound-NHS ester
-
Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (dialysis membrane or centrifugal filters with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting.
-
-
Linker Preparation:
-
Equilibrate the vial of this compound-NHS ester to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the dissolved linker to the nanoparticle suspension. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to deactivate any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted linker and byproducts by dialysis against the Reaction Buffer or by using centrifugal filtration.
-
If using centrifugal filters, wash the nanoparticles three times with the Reaction Buffer.
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles in an appropriate buffer at 4°C.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-containing molecule to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., peptide, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer
Procedure:
-
Reactant Preparation:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized nanoparticles and the alkyne-functionalized molecule (a 2 to 10-fold molar excess of the alkyne molecule is recommended).
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
The final concentrations in the reaction mixture should be in the range of 50-250 µM CuSO₄, 250-1250 µM THPTA, and 2.5-5 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the functionalized nanoparticles using dialysis or centrifugal filtration to remove the copper catalyst, excess alkyne-molecule, and other reagents.
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the functionalization and characterization of nanoparticles using this compound.
Table 1: Typical Reaction Conditions for Nanoparticle Functionalization
| Parameter | Protocol 1: NHS Ester Coupling | Protocol 2: CuAAC Reaction |
| Molar Excess of Linker/Molecule | 20- to 50-fold (this compound-NHS) | 2- to 10-fold (Alkyne-molecule) |
| Reaction Time | 1 - 2 hours | 1 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
| pH | 7.4 | 7.4 |
| Catalyst Concentration (CuSO₄) | N/A | 50 - 250 µM |
| Ligand Concentration (THPTA) | N/A | 250 - 1250 µM |
| Reducing Agent (Sodium Ascorbate) | N/A | 2.5 - 5 mM |
Table 2: Expected Changes in Nanoparticle Characteristics Post-Functionalization
| Characterization Technique | Parameter | Expected Change |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase |
| Polydispersity Index (PDI) | May slightly increase | |
| Zeta Potential | Surface Charge | Change depends on the initial surface and conjugated molecule |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational Bands | Appearance of a characteristic azide peak around 2100 cm⁻¹ |
| UV-Vis Spectroscopy | Absorbance | Shift in plasmon resonance for metallic nanoparticles |
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization and Drug Conjugation
The following diagram illustrates the overall workflow for functionalizing an amine-terminated nanoparticle with this compound and subsequently conjugating an alkyne-modified drug via CuAAC.
Caption: Workflow for nanoparticle functionalization and drug conjugation.
Signaling Pathway for Targeted Drug Delivery
This diagram illustrates a simplified signaling pathway for a nanoparticle functionalized with a targeting ligand (e.g., a peptide that binds to a specific receptor on a cancer cell) and a therapeutic drug, leading to apoptosis.
Caption: Targeted drug delivery and induction of apoptosis.
References
Application Notes and Protocols for Labeling Peptides with m-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced solubility, and reduced immunogenicity. The use of heterobifunctional PEG linkers, such as methoxy-PEG7-azide (m-PEG7-azide), offers a versatile approach for peptide modification.
This document provides a detailed protocol for the labeling of peptides with an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound. The terminal azide group serves as a bioorthogonal handle for subsequent conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This two-step approach allows for the precise and efficient coupling of the PEGylated peptide to other molecules of interest, such as fluorophores, affinity tags, or drug payloads.
Principle of the Method
The labeling strategy involves two primary stages:
-
Amine-Reactive Labeling: The NHS ester of this compound reacts with primary amines on the peptide, such as the N-terminal α-amine or the ε-amine of lysine residues, to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).
-
Bioorthogonal "Click" Conjugation: The azide-functionalized peptide can then be selectively conjugated to a molecule containing a terminal alkyne through the highly efficient and specific CuAAC reaction. This reaction proceeds under mild conditions and is orthogonal to most functional groups found in biological systems.
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Peptide with this compound-NHS Ester
This protocol outlines the general procedure for conjugating an this compound-NHS ester to a peptide containing primary amines.
Materials and Reagents:
-
Peptide of interest
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns (e.g., Sephadex G-25) or a Reverse-Phase HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. Higher concentrations can improve labeling efficiency.
-
This compound-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) should be less than 10% (v/v) to avoid peptide denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times do not significantly improve the yield and may lead to increased hydrolysis of the NHS ester.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted this compound-NHS ester.
-
Purification: Remove the excess reagent and byproducts by either a desalting column or reverse-phase HPLC.
-
Desalting Column: Equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the PEGylated peptide.
-
RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile by UV absorbance at 220 nm and 280 nm. Collect the fractions corresponding to the PEGylated peptide.
-
-
Characterization: Confirm the successful labeling of the peptide by mass spectrometry. The mass of the PEGylated peptide should increase by the mass of the this compound moiety.
-
Storage: Store the purified this compound labeled peptide at -20°C or -80°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between the azide-labeled peptide and an alkyne-containing molecule.
Materials and Reagents:
-
This compound labeled peptide
-
Alkyne-containing molecule of interest (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer: PBS or Tris buffer, pH 7-8
-
Purification system (RP-HPLC or desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound labeled peptide and the alkyne-containing molecule in the Reaction Buffer.
-
Prepare fresh stock solutions of 50 mM CuSO₄ in water and 500 mM sodium ascorbate in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Mixture: In a reaction tube, combine the azide-labeled peptide, a 1.5- to 5-fold molar excess of the alkyne-containing molecule, and TBTA (to a final concentration of 1 mM).
-
Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM, followed by sodium ascorbate to a final concentration of 5 mM. The solution may turn a faint yellow-orange color.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by HPLC.
-
Purification: Purify the final conjugate using RP-HPLC to remove the catalyst, excess reagents, and any unreacted starting materials.
-
Characterization: Analyze the purified product by mass spectrometry to confirm the successful conjugation.
Data Presentation
The efficiency of the labeling reaction can be influenced by several factors. The following table provides a summary of typical reaction parameters and expected outcomes for the labeling of a generic peptide with this compound-NHS ester.
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Molar Ratio (PEG:Peptide) | 10:1 to 20:1 | May require optimization depending on the number of primary amines on the peptide. |
| Reaction pH | 7.2 - 8.5 | NHS esters react efficiently with primary amines at neutral to slightly basic pH. |
| Reaction Time | 30-60 min (RT) or 2h (ice) | Longer times may increase hydrolysis of the NHS ester without improving yield. |
| Organic Solvent Conc. | <10% (v/v) | High concentrations of DMF or DMSO can denature the peptide. |
| Expected Labeling Efficiency | 50-90% | Highly dependent on the peptide sequence and reaction conditions. |
| Purity after Purification | >95% | Achievable with standard RP-HPLC purification. |
Visualization of Experimental Workflows
Caption: Workflow for peptide labeling with this compound and subsequent click chemistry conjugation.
Caption: Logical relationship of the two-step peptide conjugation process.
Application Notes and Protocols for m-PEG7-azide as a Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of m-PEG7-azide as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the role of polyethylene glycol (PEG) linkers in PROTAC design, provides detailed experimental protocols for synthesis and evaluation, and presents quantitative data to inform the development of potent and selective protein degraders.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation. PEG linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous properties:
-
Enhanced Solubility and Bioavailability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a crucial factor for in vivo efficacy.[1]
-
Optimal Spacing and Flexibility: The length of the PEG linker provides spatial separation between the two ligands, which is often necessary to enable the productive formation of the ternary complex without steric hindrance. The inherent flexibility of the PEG chain can also facilitate the adoption of a favorable conformation for ternary complex assembly.[2]
-
Versatile Chemistry: The azide functionality of this compound allows for highly efficient and specific conjugation to an alkyne-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.[3]
Quantitative Data Presentation
The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase. Systematic evaluation of different linkers is crucial for developing potent PROTACs. Below is a table summarizing the degradation data for a published PROTAC, highlighting the importance of the linker in achieving potent degradation.
Case Study: DAPK1 Degrader
A recently developed PROTAC, PROTAC DAPK1 Degrader-1 (Compound CP1) , effectively targets Death-associated protein kinase 1 (DAPK1) for degradation.[4] This PROTAC utilizes a PEG-based linker to connect a DAPK1 ligand to a Cereblon (CRBN) E3 ligase ligand.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| CP1 | DAPK1 | Pomalidomide (CRBN) | PEG-based | 119.6 | Not Reported | Neuronal cells |
Note: While the exact structure of the linker in CP1 is a specific PEG derivative, this data illustrates the potency that can be achieved with PEG-based linkers in PROTAC design.
Signaling Pathways and Experimental Workflows
Visualizing the key processes involved in PROTAC research is essential for understanding the mechanism of action and the experimental design.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing an this compound linker.
Protocol 1: Synthesis of an Alkyne-Modified Ligand
This protocol describes the modification of a ligand (for either the POI or E3 ligase) to incorporate a terminal alkyne for subsequent click chemistry.
Materials:
-
Ligand with a suitable functional group for modification (e.g., amine, hydroxyl, or carboxylic acid)
-
Propargylamine or propargyl bromide
-
Coupling reagents (e.g., HATU, HOBt, EDC) for carboxylic acids
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ligand (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
For ligands with a carboxylic acid: Add the coupling reagents (e.g., HATU (1.1 eq), HOBt (1.1 eq)) and a base (e.g., DIPEA (2 eq)). Stir for 10-15 minutes. Add propargylamine (1.2 eq) and continue stirring at room temperature for 4-12 hours.
-
For ligands with an amine: Add propargyl bromide (1.2 eq) and a base (e.g., triethylamine (2 eq)). Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the alkyne-modified ligand.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the alkyne-modified ligand and the other ligand conjugated to the this compound linker.
Materials:
-
Alkyne-modified ligand (from Protocol 1)
-
Ligand-m-PEG7-azide conjugate (prepared similarly to Protocol 1 or commercially available)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biological molecules)
-
Solvent system (e.g., DMSO/water, t-BuOH/water)
-
Deionized water
-
Preparative high-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the alkyne-modified ligand (1 equivalent) and the ligand-m-PEG7-azide conjugate (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/water 4:1).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and, if using, TBTA (0.1 equivalents) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
Add the copper sulfate solution (with or without TBTA) to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and filter if necessary.
-
Purify the final PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of the target protein after treatment with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using an ECL substrate.
-
Image the blot and strip the membrane to re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity, flexibility, and straightforward conjugation chemistry. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate novel PROTACs for targeted protein degradation. The modular nature of PROTAC synthesis, facilitated by linkers like this compound, allows for the rapid generation and optimization of potent degraders for a wide range of therapeutic targets.
References
Application Notes and Protocols for PEGylation with m-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation with m-PEG7-azide
Poly(ethylene glycol) (PEG)ylation is a well-established and powerful strategy in drug development and biotechnology to enhance the therapeutic properties of molecules such as peptides, proteins, small molecules, and oligonucleotides.[1][2][3][4][5] The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume. This modification can lead to a range of benefits, including:
-
Increased Solubility: The hydrophilic nature of the PEG polymer can substantially enhance the aqueous solubility of hydrophobic molecules.
-
Enhanced Stability: PEGylation can protect molecules from enzymatic degradation and improve their stability over a range of pH and temperatures.
-
Prolonged Circulation Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the body.
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the molecule, reducing its potential to elicit an immune response.
This compound is a monodisperse PEG reagent containing a terminal methoxy group and a terminal azide group, connected by a 7-unit ethylene glycol spacer. The azide group is a key functional group for "click chemistry," a set of biocompatible, highly efficient, and specific reactions. Specifically, this compound is primarily utilized in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to conjugate with molecules containing a terminal alkyne. This reaction forms a stable and biologically inert triazole linkage.
Core Principles of this compound PEGylation via CuAAC
The CuAAC reaction is a cornerstone of bioconjugation due to its high selectivity, rapid reaction rates, and compatibility with aqueous environments. The reaction involves the copper(I)-catalyzed cycloaddition of the terminal azide of this compound and a terminal alkyne on the target molecule to form a 1,4-disubstituted 1,2,3-triazole.
The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance the reaction efficiency and protect sensitive biomolecules from potential oxidative damage by copper ions, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included in the reaction mixture.
Experimental Protocols
This section provides a detailed protocol for the PEGylation of an alkyne-modified molecule with this compound using a standard CuAAC reaction.
Materials and Reagents
-
This compound
-
Alkyne-modified molecule (e.g., peptide, protein, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I) ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.0-8.0, degassed
-
Solvent for stock solutions (e.g., DMSO, water)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, SDS-PAGE)
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Alkyne-modified Molecule: Prepare a stock solution of the desired concentration in a compatible buffer (e.g., PBS). The concentration will depend on the specific molecule and the desired reaction scale.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use. Ascorbate solutions are prone to oxidation.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.
Detailed PEGylation Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer to the desired final concentration.
-
Add this compound to the reaction mixture. A 5 to 20-fold molar excess of this compound over the alkyne-modified molecule is a good starting point for optimization.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper/ligand catalyst premix. A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions. A common molar ratio is 1:2 to 1:5 (CuSO₄:THPTA).
-
-
Initiation of the Click Reaction:
-
Add the THPTA/CuSO₄ premix to the reaction mixture containing the alkyne-modified molecule and this compound. The final concentration of CuSO₄ is typically in the range of 0.2-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 2 to 10 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1 to 4 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS).
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst.
-
-
Purification of the PEGylated Conjugate:
-
Remove excess reagents and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a common method for purifying PEGylated proteins and other macromolecules, as the conjugate will have a higher molecular weight and elute earlier than the unreacted components.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to purify smaller PEGylated molecules.
-
Dialysis: For larger biomolecules, dialysis can be used to remove small molecule impurities.
-
-
Characterization of the PEGylated Product:
-
Confirm the successful conjugation and assess the purity of the final product using a combination of analytical techniques.
-
Mass Spectrometry (MS): To confirm the mass of the PEGylated conjugate.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For proteins, a shift in the band to a higher molecular weight will indicate successful PEGylation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
Data Presentation
Table 1: Typical Reaction Parameters for this compound PEGylation via CuAAC
| Parameter | Typical Range | Notes |
| Molar Ratio (this compound : Alkyne) | 5:1 to 20:1 | Higher excess can drive the reaction to completion but may require more extensive purification. |
| Copper(II) Sulfate (CuSO₄) Concentration | 0.2 - 1 mM | The final concentration in the reaction mixture. |
| Sodium Ascorbate Concentration | 2 - 10 mM | Should be in molar excess to CuSO₄ to ensure reduction to Cu(I). |
| Ligand (THPTA) Concentration | 1 - 5 mM | Typically used in a 2 to 5-fold molar excess to CuSO₄. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is generally efficient at ambient temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| pH | 7.0 - 8.0 | CuAAC is effective over a broad pH range, but this is a common range for biomolecules. |
Table 2: Illustrative Quantitative Effects of PEGylation on Therapeutic Molecules
| Property | Unmodified Molecule | PEGylated Molecule | Fold Improvement | Reference |
| Solubility | Low (e.g., <0.1 mg/mL) | High (e.g., >10 mg/mL) | >100x | |
| Thermal Stability (Half-life at 70°C) | 4.00 h | 9.05 h (with 8 PEG units) | ~2.3x | |
| In Vivo Half-Life | Minutes to hours | Hours to days | Varies significantly | |
| Proteolytic Stability | Low | High | Varies | |
| Binding Affinity | 100% | 7% - 98% | Can be reduced |
Note: The values in this table are illustrative and can vary significantly depending on the specific molecule, the size and nature of the PEG, and the site of conjugation.
Mandatory Visualizations
Caption: Experimental workflow for PEGylation using this compound via CuAAC.
Caption: Benefits of PEGylation on a therapeutic molecule.
References
Application Notes and Protocols for m-PEG7-azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing m-PEG7-azide in bioconjugation reactions. The focus is on two primary, highly efficient "click chemistry" methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These techniques are foundational in drug development, diagnostics, and materials science for their specificity, high yield, and biocompatibility.[1][2]
The hydrophilic polyethylene glycol (PEG) spacer of this compound enhances the aqueous solubility of the conjugated molecule.[3] The terminal azide group enables covalent linkage to molecules containing either a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC), forming a stable triazole linkage.[3][]
Experimental Workflows and Reaction Pathways
The general workflow for bioconjugation using this compound involves the reaction of the azide group with a complementary alkyne-functionalized molecule. This process is highly selective and can be performed under mild conditions, making it suitable for sensitive biological molecules.
Logical Workflow for Bioconjugation
The following diagram outlines the decision-making process and steps for performing a bioconjugation reaction with this compound.
Caption: General workflow for this compound bioconjugation.
Chemical Signaling Pathway: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the tolerance of the biomolecule to copper. SPAAC is a metal-free alternative ideal for in vivo applications or with molecules sensitive to metal ions.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Quantitative Data Summary
The following tables summarize typical reaction parameters for CuAAC and SPAAC reactions involving PEG-azides. Optimization may be required for specific substrates.
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Condition | Notes |
|---|---|---|
| Reactants | This compound, Terminal alkyne-molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O | Used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in excess (e.g., 5-10 equivalents). |
| Ligand | TBTA, THPTA | Stabilizes the Cu(I) oxidation state and accelerates the reaction. |
| Solvent | DMSO, t-BuOH/H₂O, DMF | Choice depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 30 minutes to 48 hours | Progress should be monitored analytically. |
| Reported Yield | >90% | High yields are characteristic of click chemistry. |
Table 2: Typical Reaction Conditions for SPAAC with this compound
| Parameter | Condition | Notes |
|---|---|---|
| Reactants | This compound, Cyclooctyne-molecule (e.g., DBCO) | Molar ratio of azide to cyclooctyne is often 1.5:1 to 3:1. |
| Solvent | PBS (pH 7.3), DMSO, DMF | PBS is common for biological applications. |
| Temperature | 4°C to 37°C | Reactions are often performed at room temperature or 4°C overnight. |
| Reaction Time | 2 to 24 hours | Reaction time can depend on the specific cyclooctyne and PEG size. |
| Reported Yield | >85% | Generally high, though can be slightly lower than CuAAC. |
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to a terminal alkyne-functionalized protein.
Materials:
-
This compound
-
Alkyne-functionalized protein
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in H₂O)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in H₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized protein in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in deionized water or PBS to a stock concentration (e.g., 10 mM).
-
-
Catalyst Premix Preparation:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).
-
Vortex briefly and let the solution stand for 2-3 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the protein solution, add this compound to achieve a 4-50 fold molar excess over the protein.
-
Add the THPTA/CuSO₄ premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be significantly higher than the copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect the reaction from light.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Confirm successful conjugation and purity using SDS-PAGE (a shift in molecular weight should be observed), mass spectrometry, and HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for the copper-free conjugation of this compound to a DBCO-functionalized antibody.
Materials:
-
This compound
-
DBCO-functionalized antibody
-
Phosphate-Buffered Saline (PBS), pH 7.4, azide-free. Note: Sodium azide is a common preservative and must be removed as it will react with DBCO.
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Reactant Preparation:
-
Prepare the DBCO-functionalized antibody in azide-free PBS at a concentration of approximately 1 mg/mL.
-
Dissolve this compound in PBS or DMSO.
-
-
Reaction Setup:
-
Add this compound to the DBCO-antibody solution. A 2-4x molar excess of the azide is typically recommended.
-
Ensure the final concentration of any organic solvent (like DMSO) is low enough (e.g., <20%) to not denature the protein.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Longer incubation times may improve efficiency.
-
-
Purification:
-
Remove unreacted this compound and other small molecules via size-exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated antibody.
-
Further characterization can be performed using HPLC and mass spectrometry to determine the degree of labeling.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG7-azide Conjugation Efficiency
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This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their m-PEG7-azide conjugation experiments. The focus is on common challenges encountered during "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal azide (N₃) group.[1][2] The PEG7 portion enhances the water solubility of molecules it's attached to.[1][3] The azide group is a key functional group for "click chemistry," a set of highly efficient and specific chemical reactions.[4] It is commonly used to conjugate with molecules containing alkyne, DBCO (dibenzocyclooctyne), or BCN (bicyclo[6.1.0]nonyne) groups to form a stable triazole linkage. This makes it a versatile tool for bioconjugation in drug delivery, diagnostics, and materials science.
Q2: Which "click chemistry" reaction should I choose: CuAAC or SPAAC?
A2: The choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your application.
-
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source. It is known for its fast reaction rates and high yields. However, the copper catalyst can be cytotoxic, which may be a concern for applications involving live cells or in vivo studies where complete removal of copper is challenging.
-
SPAAC is a copper-free click reaction that occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN). The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a metal catalyst. This makes SPAAC ideal for bioorthogonal applications in complex biological environments. However, SPAAC reactions can sometimes be slower than CuAAC, and the cyclooctyne reagents can be less stable.
Q3: What are the critical parameters to control for a successful CuAAC reaction?
A3: For a successful CuAAC reaction, you should carefully control the following parameters:
-
Copper(I) Source and Concentration: The reaction requires a Cu(I) catalyst. This is often generated in situ from a Cu(II) salt like CuSO₄ using a reducing agent such as sodium ascorbate. The concentration of copper can significantly impact the reaction rate, with maximal activity often observed around 250 μM.
-
Ligand: A copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial. The ligand accelerates the reaction and protects biomolecules from oxidative damage by reactive oxygen species that can be generated. A 5:1 ligand-to-copper ratio is often recommended.
-
pH: CuAAC reactions are generally tolerant of a wide pH range (4-12). However, a pH of around 7 is recommended for most bioconjugation applications to ensure the stability of the biomolecules.
-
Solvent: The choice of solvent depends on the solubility of your reactants. Aqueous buffers like PBS are common for biomolecules, but organic co-solvents like DMSO or DMF may be needed.
-
Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. While reducing agents help mitigate this, deoxygenating your reaction mixture can improve efficiency.
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the conjugation can be monitored using various analytical techniques:
-
FTIR (Fourier-Transform Infrared Spectroscopy): The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the alkyne peak (around 2167 cm⁻¹) can confirm the reaction's progression.
-
Chromatography (HPLC, SEC): High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC) can be used to separate the conjugated product from the starting materials and byproducts, allowing for quantification of the reaction yield.
-
Mass Spectrometry (MS): MS can confirm the identity of the final conjugate by verifying its molecular weight.
-
SDS-PAGE: For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a shift in the molecular weight of the protein after PEGylation.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst (CuAAC) | Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used. Prepare the copper/ligand premix just before adding it to the reaction. Avoid buffers containing chelating agents (e.g., EDTA) that can sequester copper ions. |
| Incorrect pH | Verify the pH of your reaction buffer. While CuAAC is tolerant to a range of pH, extreme pH values can affect the stability of your biomolecule or the efficiency of the reaction. For most biomolecules, a pH of 7.0-7.5 is a good starting point. |
| Reactant Degradation | Ensure your this compound and alkyne-functionalized molecules have been stored correctly (typically at -20°C). Prepare solutions fresh when possible. |
| Insufficient Reactant Concentration | Increase the molar excess of one reactant relative to the other. A 1.5:1 to 2:1 molar ratio of the smaller molecule (e.g., this compound) to the larger molecule (e.g., protein) is a common starting point. |
| Steric Hindrance | The conjugation site on your biomolecule may be sterically hindered. Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive group. |
| Incompatible Buffer Components | Avoid using buffers containing primary amines (e.g., Tris) if you are using an NHS ester to introduce the azide or alkyne, as they will compete for the reaction. High concentrations of chloride ions can also interfere with the copper catalyst. |
Problem 2: Product Aggregation or Precipitation
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants or Product | The hydrophilic PEG linker should improve solubility, but if your target molecule is very hydrophobic, aggregation can still occur. Try adding organic co-solvents (e.g., DMSO, DMF) or reducing the reactant concentrations. |
| Protein Denaturation | High concentrations of organic solvents or non-optimal pH can denature proteins. Optimize the reaction conditions to be as mild as possible. For proteins, ensure the final concentration of organic solvent is kept to a minimum. |
| High Degree of Labeling | Attaching too many PEG chains to a protein can sometimes lead to aggregation. Reduce the molar ratio of the PEG-azide to the protein to lower the degree of labeling. |
Problem 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Troubleshooting Steps |
| Similar Size of Reactants and Products | If the unreacted PEG-azide is difficult to separate from the product, consider using a purification method based on properties other than size. |
| Inefficient Removal of Byproducts | Use a combination of purification techniques for best results. |
| Choice of Purification Method | Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecules (like this compound) from a much larger conjugated protein. Ion-Exchange Chromatography (IEX): Can separate molecules based on charge. PEGylation can alter the surface charge of a protein, which can be exploited for purification. Dialysis/Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange. |
Experimental Protocols & Workflows
Protocol: General CuAAC Reaction for Protein Conjugation
This protocol provides a general framework. Optimization of reactant concentrations and reaction times may be necessary for specific applications.
Materials:
-
Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)
-
Deionized water
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, add the alkyne-functionalized protein to the desired final concentration in the reaction buffer. Then, add the this compound, typically at a 2-fold molar excess over the protein.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of copper to ligand is recommended. For a final copper concentration of 0.10 mM, you would mix 2.5 µl of 20 mM CuSO₄ and 5.0 µl of 50 mM THPTA.
-
Reaction Initiation: Add the catalyst premix to the tube containing the protein and PEG-azide.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can range from 30 minutes to several hours, depending on the reactants.
-
Monitoring and Purification: Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, HPLC). Once complete, purify the conjugate using a suitable technique like SEC or dialysis to remove excess reagents and the catalyst.
Visual Guides
Experimental Workflow for CuAAC Conjugation
Caption: A typical experimental workflow for conjugating this compound using CuAAC.
Troubleshooting Decision Tree for Low Conjugation Yield
Caption: A decision tree to diagnose common causes of low conjugation yield.
References
Technical Support Center: Troubleshooting Click Chemistry with m-PEG7-Azide
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with m-PEG7-azide in click chemistry reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound failed or has a very low yield. What are the common causes?
Low or no yield in a CuAAC reaction can be attributed to several factors, primarily related to the catalyst, reaction conditions, and the reagents themselves. Here are the most common culprits:
-
Inactive Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2]
-
Side Reactions: The most prevalent side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of your alkyne starting material.[1]
-
Copper Sequestration: If your alkyne-containing molecule has other functional groups, such as thiols or histidines, they can chelate the copper catalyst, making it unavailable for the click reaction.[1]
-
Poor Reagent Quality: Degradation of the this compound or the reducing agent (e.g., sodium ascorbate) can lead to reaction failure. Azides can be sensitive to light and heat, and sodium ascorbate solutions should be prepared fresh.[3]
-
Suboptimal Reaction Conditions: Factors like solvent, pH, temperature, and reaction time play a crucial role. The optimal pH for CuAAC reactions is generally between 4 and 7.
How can I troubleshoot a low-yield CuAAC reaction?
Here is a step-by-step approach to troubleshooting your reaction:
-
Verify Reagent Quality:
-
Use a fresh stock of your copper source and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use.
-
Check the purity of your this compound and alkyne. If necessary, purify them before the reaction. Store azides protected from light.
-
-
Optimize the Catalyst System:
-
Deoxygenate your reaction mixture: Bubble nitrogen or argon through your solvent before adding the catalyst and reagents to prevent Cu(I) oxidation.
-
Use a Cu(I)-stabilizing ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) catalyst from oxidation and improve reaction efficiency. A 2:1 or even 5:1 ligand-to-copper ratio is often recommended for THPTA.
-
Consider a direct Cu(I) source: Using CuI can be an alternative to generating Cu(I) in situ from a Cu(II) salt and a reducing agent.
-
-
Adjust Reaction Conditions:
-
Solvent: While many solvents can be used, aqueous mixtures (e.g., t-BuOH/H₂O or DMSO/H₂O) are common. Ensure your reactants are soluble in the chosen system.
-
Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion.
-
Temperature: Most CuAAC reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may improve the yield, but be aware that this can also promote side reactions.
-
Reaction Time: While many click reactions are fast, some systems may require longer reaction times. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed or low-yield CuAAC reactions.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
I am seeing an unexpected precipitate in my CuAAC reaction. What could it be?
An insoluble precipitate in a CuAAC reaction is often due to the formation of copper acetylide complexes, especially if you are using a terminal alkyne. It can also be an indication of catalyst decomposition or low solubility of your reactants or product in the chosen solvent system.
Does the PEG chain in this compound cause steric hindrance?
While the PEG chain can introduce some steric bulk, the click chemistry reaction is generally very tolerant of steric hindrance. In most cases, even sterically demanding molecules can react with high yields. However, for very large biomolecules, the accessibility of the azide group can become a factor. In such cases, ensuring adequate linker length between the biomolecule and the alkyne can be beneficial.
My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is not working. What should I check?
SPAAC is a copper-free click reaction, so catalyst-related issues are not a concern. However, other factors can lead to failure:
-
Steric Hindrance: SPAAC can be more sensitive to steric hindrance than CuAAC. The bulky nature of the strained cycloalkyne (e.g., DBCO, BCN) can present challenges.
-
Reagent Stability: Ensure your this compound and strained alkyne are of high quality and have been stored correctly.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your this compound for the strained alkyne, dramatically reducing the reaction efficiency.
-
Solvent and pH: While SPAAC is robust, extreme pH values or incompatible solvents can affect the reaction rate.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for CuAAC and SPAAC reactions. Note that optimal conditions are substrate-dependent and may require empirical optimization.
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is often used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in 3- to 10-fold excess relative to the copper source. |
| Ligand | THPTA, TBTA | A 2:1 to 5:1 ligand-to-copper ratio is often recommended for THPTA. |
| Solvent | DMSO, t-BuOH/H₂O mixture | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Reactions are often performed at room temperature, but gentle heating can increase the rate. |
| Reaction Time | 30 minutes to 48 hours | Reaction completion should be monitored by TLC or LC-MS. |
Table 2: Typical Reaction Conditions for SPAAC with this compound
| Parameter | Recommended Range | Notes |
| Reactants | Azide-PEG, Cyclooctyne-functionalized molecule | Molar ratio of azide to cyclooctyne is often 1.5:1. |
| Solvent | PBS (pH 7.3), DMSO, DMF | The choice of solvent depends on the application and reactant solubility. |
| Temperature | Room Temperature to 37°C | Reactions are typically performed at or near physiological temperatures. |
| Reaction Time | 1 to 24 hours | Reaction kinetics are generally slower than CuAAC and depend on the specific strained alkyne used. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Deionized water
-
Nitrogen or Argon gas (for deoxygenation)
Procedure:
-
Reactant Preparation: Dissolve the this compound (1 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in the chosen solvent system.
-
Deoxygenation: Bubble nitrogen or argon gas through the reactant solution for 15-30 minutes to remove dissolved oxygen.
-
Catalyst/Ligand Premix: In a separate vial, prepare a stock solution of the copper source (e.g., 10 mM CuSO₄ in water) and the ligand (e.g., 50 mM THPTA in water).
-
Reaction Setup: To the deoxygenated solution of the azide and alkyne, add the THPTA solution (e.g., 0.2 equivalents) followed by the CuSO₄ solution (e.g., 0.1 equivalents).
-
Initiation: Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water). Add the sodium ascorbate solution (e.g., 0.5 equivalents) to the reaction mixture to initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion is confirmed by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for copper-free click chemistry using a strained cyclooctyne.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the this compound (1.5 equivalents) and the cyclooctyne-functionalized molecule (1 equivalent) in the chosen solvent. For biological applications, PBS is a common choice.
-
Reaction: Mix the reactant solutions and allow the reaction to proceed at room temperature or 37°C.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Purification (if necessary): In many bioconjugation applications, the reaction is clean enough that no further purification is needed before the subsequent step. If purification is required, methods such as size-exclusion chromatography or dialysis can be used.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for CuAAC and SPAAC reactions.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Technical Support Center: m-PEG7-azide Conjugates
Welcome to the technical support center for m-PEG7-azide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the solubility of your PEGylated molecules. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a polyethylene glycol (PEG) derivative that is generally soluble in a variety of solvents. The hydrophilic nature of the PEG chain imparts good water solubility.[1][2] It is soluble in water, aqueous buffers (like PBS), and many organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and methylene chloride.[3][4] It is less soluble in alcohols and toluene and is not soluble in ether.[3]
Q2: Why is my this compound conjugate insoluble in aqueous buffer?
While the PEG chain enhances hydrophilicity, the overall solubility of the final conjugate depends on the combined properties of both the PEG linker and the molecule it is attached to. If your conjugate has poor aqueous solubility, the primary reason is often that the conjugated molecule (e.g., a peptide, protein, or small molecule) is large and hydrophobic, which counteracts the solubilizing effect of the relatively short PEG7 chain.
Q3: Can the pH of the buffer affect the solubility of my conjugate?
Yes, pH can be a critical factor, especially if the conjugated molecule contains ionizable functional groups (e.g., carboxylic acids or amines). For instance, if your molecule has a carboxylic acid group, its solubility will be significantly lower in acidic buffers (where it is protonated, -COOH) and will increase in neutral to basic buffers (where it is deprotonated and charged, -COO⁻).
Q4: I observe precipitation during my conjugation reaction. What is causing this?
Precipitation or aggregation during the reaction can be caused by several factors:
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Protein Instability: The chosen reaction conditions, such as pH or temperature, may be destabilizing your protein.
-
High Concentration: The concentration of your protein or reagents may be too high, exceeding the solubility limit of the conjugate being formed.
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Incorrect Molar Ratio: Using a very high molar excess of the PEG reagent can sometimes lead to aggregation, especially if multiple sites on a protein are modified, altering its surface properties.
-
Hydrophobicity: The increasing PEGylation of the molecule can, in some cases, lead to aggregation if the conjugate self-assembles.
Q5: How should I store this compound to prevent degradation that might affect solubility?
To ensure the stability and reactivity of this compound, it should be stored at -20°C in a desiccated environment and protected from moisture and light. It is recommended to prepare solutions fresh before each use and avoid repeated freeze-thaw cycles. Degradation of the reagent can lead to inconsistent reaction outcomes and potential solubility issues.
Solubility Data
The solubility of PEG reagents can be influenced by their molecular weight and the nature of the conjugated molecule. The table below provides general solubility information for mPEG-azide reagents.
| Solvent Type | Solvent Examples | Solubility of mPEG-azide | Reference |
| Aqueous | Water, PBS Buffer | Soluble | |
| Polar Aprotic | DMSO, DMF | Soluble | |
| Chlorinated | Chloroform, Methylene Chloride | Soluble | |
| Alcohols | Methanol, Ethanol | Less Soluble | |
| Aromatic | Toluene | Less Soluble (improves with heat) | |
| Ethers | Diethyl Ether | Not Soluble |
A specific data sheet reports a solubility of at least 10 mg/mL in water, chloroform, and DMSO for various mPEG-azide products.
Troubleshooting Guides
Problem: My purified this compound conjugate has precipitated out of aqueous solution.
This guide provides a systematic workflow to diagnose and resolve solubility issues with your final conjugate product.
Caption: Troubleshooting workflow for insoluble this compound conjugates.
Problem: Aggregation occurs during the PEGylation reaction.
If you notice cloudiness, precipitation, or low yield during the conjugation step, follow these recommendations.
Caption: Logical steps to troubleshoot aggregation during PEGylation reactions.
Experimental Protocols
Protocol 1: Recommended Method for Dissolving Hydrophobic Conjugates
This protocol is designed for conjugates that are difficult to dissolve directly in an aqueous buffer. The principle is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent and then dilute it into the desired aqueous buffer.
Materials:
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Lyophilized this compound conjugate
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Desired aqueous buffer (e.g., PBS, pH 7.4), pre-chilled
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Vortex mixer
Procedure:
-
Prepare Stock Solution: Allow the vial of your lyophilized conjugate to equilibrate to room temperature before opening to prevent moisture condensation. Add a minimal volume of anhydrous DMSO or DMF to the vial to fully dissolve the conjugate. Aim for a high concentration (e.g., 20-50 mg/mL). This is your concentrated stock solution.
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Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of the final aqueous buffer.
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Combine Solutions: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to prevent localized high concentrations that can cause precipitation.
-
Final Check: Once all the stock solution is added, continue to mix for another 1-2 minutes. Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: pH Adjustment for Solubilization
This method is suitable for conjugates containing ionizable groups, where solubility is pH-dependent.
Materials:
-
Lyophilized this compound conjugate
-
Deionized water
-
Dilute basic solution (e.g., 0.1 M NaOH) or acidic solution (e.g., 0.1 M HCl)
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Desired final buffer (e.g., PBS, pH 7.4)
-
pH meter
Procedure:
-
Initial Suspension: Add a small amount of deionized water to the lyophilized conjugate to create a slurry or suspension. Do not add the full volume of buffer yet.
-
pH Adjustment: While gently stirring the suspension, add the dilute basic (for acidic conjugates) or acidic (for basic conjugates) solution dropwise. Monitor the pH continuously. The conjugate should dissolve as the pH approaches a range where the functional group is charged. For a molecule with a carboxylic acid, the powder will typically dissolve as the pH rises above ~6.5.
-
Final Dilution: Once the conjugate is fully dissolved, add the desired final buffer to reach the target concentration.
-
Verification: Check the final pH of the solution and adjust if necessary. A brief and gentle sonication can be used to break up any remaining micro-aggregates, but be cautious with sensitive biomolecules.
References
Technical Support Center: Purification of m-PEG7-azide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying m-PEG7-azide reaction products.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery of this compound After Silica Gel Column Chromatography
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Symptom: The yield of the purified this compound is significantly lower than expected.
-
Possible Causes & Solutions:
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High Polarity: this compound is a polar molecule and may adhere strongly to the silica gel.
-
Solution: Increase the polarity of the eluent. A gradient of methanol in dichloromethane (DCM) or chloroform is often effective. Consider adding a small percentage of a more polar solvent like ethanol or isopropanol to the mobile phase.
-
-
Decomposition on Silica: The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading the sample.
-
-
Improper Solvent System: The chosen solvent system may not be optimal for elution.
-
Solution: Perform thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.
-
-
Co-elution with Polar Impurities: Highly polar impurities may co-elute with the product.
-
Solution: Employ a shallow gradient elution to improve separation. Alternatively, consider using a different stationary phase, such as alumina (neutral or basic), or reversed-phase chromatography.
-
-
Issue 2: Presence of Impurities in the Final Product After Extraction
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Symptom: NMR or HPLC analysis of the purified product shows the presence of residual starting materials or byproducts.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The synthesis of this compound may not have gone to completion.
-
Solution: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material before workup.
-
-
Inefficient Extraction: The impurities may have similar solubility properties to the product.
-
Solution: Increase the number of extraction cycles. Use brine washes to remove water-soluble impurities. If the impurities are acidic or basic, perform an acid-base extraction.
-
-
Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap the product and impurities.
-
Solution: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
-
-
Issue 3: Difficulty in Precipitating the this compound Product
-
Symptom: The product does not precipitate out of solution upon the addition of an anti-solvent.
-
Possible Causes & Solutions:
-
Insufficient Anti-solvent: Not enough anti-solvent has been added to induce precipitation.
-
Solution: Gradually add more anti-solvent while stirring and cooling the solution.
-
-
High Solubility: The product is too soluble in the solvent/anti-solvent mixture.
-
Solution: Concentrate the solution to increase the product concentration before adding the anti-solvent. Cooling the mixture to 0°C or below can also decrease solubility and promote precipitation.
-
-
Oily Product: Short-chain PEGs can sometimes precipitate as oils rather than solids.
-
Solution: After adding the anti-solvent, vigorously stir the mixture or scratch the inside of the flask with a glass rod to induce crystallization. If an oil persists, try redissolving it in a minimal amount of a good solvent and repeating the precipitation with a different anti-solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
Silica Gel Column Chromatography is the most common and effective method for purifying this compound on a laboratory scale, allowing for the separation of closely related impurities.
-
Solvent Extraction is a useful first-pass purification step to remove water-soluble or acid/base-soluble impurities.
-
Precipitation can be effective for removing less polar impurities and for isolating the product from the reaction mixture, especially for larger scale purifications.
Q2: How can I monitor the purity of my this compound during purification?
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of column chromatography and to check the purity of fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for confirming the structure of this compound and for assessing its purity by identifying characteristic peaks and the absence of impurity signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the product from any impurities.
Q3: My this compound appears as a colorless oil. Is this normal?
Yes, it is common for shorter-chain PEG derivatives like this compound to be viscous, colorless oils or waxy solids at room temperature.
Q4: What are the common impurities in a typical this compound synthesis?
Common impurities can include unreacted starting materials (e.g., m-PEG7-OH or its tosylate/mesylate precursor) and residual sodium azide.
Q5: How should I store purified this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent degradation. It is also advisable to protect it from light.
Data Presentation
Table 1: Comparison of Purification Methods for this compound Reaction Products
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Silica Gel Chromatography | 70-90% | >95% | High resolution, effective for removing closely related impurities. | Can be time-consuming, potential for product loss on the column, requires significant solvent volumes. |
| Solvent Extraction | 80-95% | 80-95% | Fast, simple, and good for initial cleanup. | Lower resolution, may not remove all impurities, potential for emulsion formation. |
| Precipitation | 85-98% | 90-98% | Simple, scalable, and can give high recovery. | May not be effective for all impurities, product may precipitate as an oil. |
Note: The values presented in this table are illustrative and can vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound reaction product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification of this compound by Solvent Extraction
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Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
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Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove water-soluble impurities like sodium azide. Repeat the wash 2-3 times.
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Brine Wash: Wash the organic layer with brine to remove any remaining water.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified this compound.
Protocol 3: Purification of this compound by Precipitation
-
Dissolution: Dissolve the crude product in a minimal amount of a good solvent in which the product is highly soluble (e.g., dichloromethane or ethanol).
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Addition of Anti-solvent: While stirring, slowly add an anti-solvent in which the this compound is poorly soluble (e.g., diethyl ether or hexane) until the solution becomes cloudy.
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Induce Precipitation: Continue to add the anti-solvent until precipitation is complete. If an oil forms, try cooling the mixture or scratching the flask.
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Isolation: Collect the precipitated product by filtration or by decanting the solvent if an oil has formed.
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Drying: Dry the purified product under vacuum to remove residual solvents.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in column chromatography.
common side reactions with m-PEG7-azide and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG7-azide in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal azide group. It is primarily used in bioconjugation via "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Staudinger ligation. These reactions allow for the stable and specific attachment of the PEG linker to biomolecules, enhancing their solubility, stability, and pharmacokinetic properties.
Q2: What are the main differences between using CuAAC and Staudinger ligation with this compound?
A2: The choice between CuAAC and Staudinger ligation depends on the specific requirements of your experiment. CuAAC is generally faster but requires a copper catalyst, which can be toxic to cells. The Staudinger ligation is metal-free, making it highly biocompatible for in vivo studies, but it is typically slower and may require specialized phosphine reagents for optimal efficiency.
Q3: How should I store and handle this compound?
A3: this compound should be stored at -20°C for long-term stability. For use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions on the same day of use. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. The compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.
Q4: Can I use this compound for in vivo applications?
A4: Yes, but with careful consideration of the ligation chemistry. For in vivo applications, the copper-free Staudinger ligation or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are preferred to avoid the cytotoxicity associated with the copper catalyst used in CuAAC.
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue 1: Low or No Product Yield
-
Potential Cause A: Inactive Copper Catalyst. The active catalyst is Cu(I), which is prone to oxidation to inactive Cu(II).
-
Potential Cause B: Copper Chelation. Functional groups on your biomolecule (e.g., thiols, amines, histidines) may chelate the copper catalyst, reducing its availability for the reaction.
-
Potential Cause C: Steric Hindrance. The azide or alkyne functionality on your biomolecules may be in a sterically hindered environment, preventing efficient reaction.
-
Solution:
-
Consider using a longer PEG linker on either the azide or alkyne partner to increase accessibility.
-
Optimize reaction temperature and time; gentle heating may improve yields, provided your biomolecule is stable.[2]
-
-
Issue 2: Biomolecule Aggregation or Precipitation During Reaction
-
Potential Cause: Copper-Mediated Aggregation. Copper ions can coordinate with certain amino acid residues (e.g., cysteine, histidine), leading to conformational changes and aggregation of proteins.
-
Solution:
-
Minimize the copper concentration to the lowest effective level.
-
Use a high-quality, water-soluble ligand like THPTA at an optimal ligand-to-copper ratio (typically 2:1 to 5:1) to shield the copper ions.
-
Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
-
Issue 3: Formation of Side Products (Oxidative Homocoupling)
-
Potential Cause: Presence of Oxygen. In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of the alkyne partner (Glaser coupling), leading to undesired byproducts.
-
Solution:
-
Thoroughly degas all solutions before starting the reaction.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.
-
Use a slight excess of a reducing agent like sodium ascorbate to maintain a reducing environment.
-
-
Staudinger Ligation
Issue 1: Slow Reaction Rate
-
Potential Cause: Suboptimal Phosphine Reagent. The kinetics of the Staudinger ligation are highly dependent on the structure of the phosphine reagent. Simple triarylphosphines can be slow.
-
Solution:
-
Use engineered phosphine reagents, such as those with an ortho-ester or thioester group (e.g., (diphenylphosphino)methanethiol), which are designed for faster intramolecular cyclization.
-
Consider using phosphines with electron-donating groups to increase nucleophilicity, though this can also increase air sensitivity.
-
-
Issue 2: Presence of Phosphine Oxide Byproduct in Final Product
-
Potential Cause: Use of a Non-Traceless Phosphine Reagent. The classic Staudinger ligation leaves a phosphine oxide moiety attached to the product.
-
Solution:
-
Utilize a "traceless" Staudinger ligation protocol with a phosphinothioester or phosphinoester reagent. This modified reagent undergoes a reaction that forms a native amide bond without incorporating any part of the phosphine into the final product.
-
-
Issue 3: Side Reaction - Reduction of Azide to Amine
-
Potential Cause: Hydrolysis of the Aza-ylide Intermediate. If the intramolecular trapping by the ortho-ester/thioester is slow, the aza-ylide intermediate can be hydrolyzed, leading to the formation of an amine instead of the desired ligation product.
-
Solution:
-
Ensure the use of a phosphine reagent designed for efficient intramolecular cyclization.
-
Optimize reaction conditions (e.g., solvent, temperature) to favor the ligation pathway. The reaction mediated by (diphenylphosphino)methanethiol has been shown to have a high yield with minimal amine byproduct formation.
-
-
Data Presentation
Table 1: Quantitative Comparison of CuAAC and SPAAC
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ (terminal alkynes) 10⁻¹ - 10¹ M⁻¹s⁻¹ (internal alkynes) | 10⁻³ - 1 M⁻¹s⁻¹ (depends on cyclooctyne) BCN: ~0.1 M⁻¹s⁻¹ DBCO: ~0.3 M⁻¹s⁻¹ | |
| Typical Reaction Time | 30 minutes - 24 hours | 30 minutes - 12 hours | |
| Typical Yield | 70 - 95% | 80 - 99% | |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C | |
| pH Range | 4 - 11 | 4 - 10 | |
| Biocompatibility | Potential copper toxicity | High (metal-free) |
Table 2: Kinetic Data for Selected Phosphine Reagents in Staudinger Ligation
| Phosphine Reagent | Second-Order Rate Constant (k₂) | Notes | References |
| Triphenylphosphine (classic) | ~1.9 x 10⁻³ M⁻¹s⁻¹ | Sluggish kinetics | |
| (Diphenylphosphino)methanethiol | 7.7 x 10⁻³ M⁻¹s⁻¹ | Efficacious for traceless ligation | |
| Perfluoroaryl Azide + Aryl Phosphine | 3.68 - 18 M⁻¹s⁻¹ | Very fast, kinetically stable product |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Stock Solutions:
-
This compound: 10 mM in water or a compatible buffer.
-
Alkyne-modified biomolecule: 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
THPTA ligand: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine (optional, to prevent side reactions with ascorbate byproducts): 100 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound (typically at a 1:1 to 1.5:1 molar ratio of alkyne to azide).
-
In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., at a 1:5 copper to ligand ratio).
-
Add the copper/ligand premix to the biomolecule/azide mixture. Final copper concentration is typically 50-200 µM.
-
If using, add the aminoguanidine solution.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix and incubate at room temperature for 1-4 hours, or at 4°C overnight for sensitive biomolecules. Protect the reaction from light.
-
-
Purification:
-
Purify the PEGylated conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove excess reagents and the copper catalyst.
-
Protocol 2: General Procedure for Traceless Staudinger Ligation
-
Preparation of Solutions:
-
Azide-modified protein: 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of reducing agents like DTT.
-
Phosphinothioester reagent (e.g., (diphenylphosphino)methanethiol-activated molecule): Prepare a 10-20 mM stock solution in an anhydrous organic solvent like DMSO.
-
-
Ligation Reaction:
-
Add the phosphinothioester stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the phosphine reagent.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 2-24 hours, or at 4°C for longer periods if necessary.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry.
-
Purify the conjugate using chromatography methods such as SEC or hydrophobic interaction chromatography (HIC) to remove the phosphine oxide byproduct and excess reagents.
-
Mandatory Visualization
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Traceless Staudinger Ligation Mechanism.
References
impact of reaction conditions on m-PEG7-azide stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of m-PEG7-azide under various reaction conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it should be stored at -80°C.[1] Under these conditions, the product can be stored for up to 24 months.[2] For stock solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month.[2] Before use, allow the product to equilibrate to room temperature for at least one hour.[2]
Q2: What is the general stability of the azide functional group?
A2: The azide functional group is known for its high selectivity and stability under most reaction conditions.[3] This makes it particularly useful in bioconjugation where other functional groups might have limited stability or require strict pH control. In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the azide group is stable over a broad pH range, typically from 4 to 12.
Q3: Is this compound compatible with common reducing agents?
A3: No, this compound is not compatible with all reducing agents. It is known to react with phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (TCEP) via the Staudinger reaction, which reduces the azide to an amine. This reaction is generally undesirable if the azide functionality is needed for subsequent "click" chemistry. However, this compound is generally stable in the presence of thiol-based reducing agents like dithiothreitol (DTT).
Q4: How does temperature affect the stability of this compound?
A4: The stability of this compound is influenced by temperature due to the poly(ethylene glycol) (PEG) backbone. Elevated temperatures, especially in the presence of oxygen, can lead to thermal-oxidative degradation of the PEG chain. This degradation can result in chain scission and the formation of byproducts. For alkyl azides, decomposition generally occurs at temperatures above 175°C.
Q5: What solvents are suitable for working with this compound?
A5: this compound is soluble in a variety of common organic solvents. Product datasheets often list DMSO, DCM (dichloromethane), and DMF (dimethylformamide) as suitable solvents. However, it is crucial to avoid halogenated solvents like dichloromethane and chloroform in the presence of sodium azide, as this can lead to the formation of explosive diazidomethane and triazidomethane. For reactions, the choice of solvent will also depend on the solubility of other reactants and the requirements of the specific reaction (e.g., click chemistry).
Troubleshooting Guides
Problem 1: Low or No Yield in "Click" Chemistry Reaction
Possible Causes & Solutions
-
Degradation of this compound:
-
Improper Storage: Ensure the reagent has been stored at the recommended -20°C (powder) or -80°C (in solvent). If you suspect degradation, use a fresh vial of the reagent.
-
Exposure to Incompatible Reagents: Verify that the reaction mixture does not contain incompatible reducing agents like TCEP. If a reduction step is necessary prior to the click reaction, consider using DTT.
-
-
Suboptimal Reaction Conditions:
-
pH: For CuAAC reactions, ensure the pH is within the optimal range of 7-9 for amine-reactive conjugations.
-
Catalyst: The efficiency of CuAAC reactions is highly dependent on the presence of Cu(I). Ensure that a sufficient amount of a reducing agent for Cu(II), such as sodium ascorbate, is used if starting with a Cu(II) salt (e.g., CuSO₄).
-
Oxygen: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. De-gassing the reaction mixture and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
-
-
Issues with Other Reactants:
-
Alkyne Partner: Confirm the purity and stability of the alkyne-functionalized molecule.
-
Molar Ratio: An insufficient molar excess of one reactant can lead to an incomplete reaction. Consider optimizing the molar ratio of the azide and alkyne partners.
-
Problem 2: Unexpected Side Products
Possible Causes & Solutions
-
Reaction with Reducing Agents: If a reducing agent like TCEP is present, the azide group will be reduced to an amine, leading to an amine-PEG product instead of the desired triazole from the click reaction.
-
Solution: Avoid using TCEP in the presence of this compound. If a reduction is required, use a thiol-based reducing agent like DTT.
-
-
Degradation of the PEG Chain: At elevated temperatures or with prolonged exposure to light and oxygen, the PEG chain can degrade, leading to a heterogeneous mixture of products with varying PEG lengths.
-
Solution: Perform reactions at the lowest effective temperature and protect the reaction mixture from light. Purging with an inert gas can minimize oxidative degradation.
-
-
Solvent Reactivity: Using halogenated solvents with azide sources can lead to the formation of highly reactive and potentially explosive side products.
-
Solution: Use non-halogenated solvents like DMSO, DMF, or aqueous buffers whenever possible.
-
Data Summary
Table 1: General Stability of this compound
| Parameter | Condition | Stability | Notes |
| Storage (Powder) | -20°C, sealed, protected from light | Stable for up to 24 months | Avoid repeated freeze-thaw cycles. |
| Storage (Solution) | -80°C in a suitable solvent | Stable for up to 6 months | Aliquot to avoid contamination and multiple freeze-thaw cycles. |
| pH Range | 4 - 12 | Generally stable for click chemistry | Extreme pH values combined with high temperatures can lead to hydrolysis of the PEG backbone. |
| Temperature | > 175°C | Decomposition of the azide group may occur | The PEG backbone can degrade at lower temperatures, especially in the presence of oxygen. |
| Reducing Agents | TCEP | Incompatible (Staudinger reduction) | The azide is reduced to an amine. |
| DTT | Compatible | Thiol-based reducing agents are generally compatible. | |
| Solvents | DMSO, DMF, DCM | Generally stable | Avoid halogenated solvents with azide salts due to the risk of forming explosive compounds. |
Experimental Protocols
Protocol 1: General Procedure for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general starting point. Optimization of concentrations, temperature, and reaction time may be necessary for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture, PBS)
-
Nitrogen or Argon gas (optional)
Procedure:
-
Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are fully soluble.
-
(Optional) Deoxygenation: Bubble nitrogen or argon gas through the reaction mixture for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion. Reaction times can vary from a few minutes to several hours.
-
Purification: Once the reaction is complete, purify the PEGylated product from the catalyst and unreacted starting materials using a suitable method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
Visualizations
References
Technical Support Center: Prevention of PEGylated Protein Aggregation
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address and prevent the aggregation of PEGylated proteins during their experiments.
Troubleshooting Guide: Issues with PEGylated Protein Aggregation
Aggregation of PEGylated proteins is a common challenge that can arise during the PEGylation reaction, purification, or storage. This guide will help you diagnose and resolve these issues systematically.
Issue 1: Aggregation Observed During the PEGylation Reaction
If you observe turbidity, precipitation, or loss of soluble protein immediately during or after the PEGylation reaction, consider the following causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Intermolecular Cross-linking: This is a primary cause, especially when using bifunctional PEG reagents which can link multiple protein molecules together.
-
Solution 1: Optimize PEG Reagent. Switch to a monofunctional PEG derivative (e.g., mPEG) to ensure only one end of the PEG molecule reacts with a protein. If using a bifunctional linker is necessary, proceed to the next steps.
-
Solution 2: Control Reaction Kinetics. A slower, more controlled reaction favors modification of a single protein over linking multiple proteins.
-
Lower the reaction temperature (e.g., to 4°C).
-
Add the activated PEG reagent in smaller portions over time (stepwise addition) rather than all at once.
-
-
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of aggregation.
-
Solution: Test a Range of Concentrations. Experiment with lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find an optimal balance between reaction efficiency and aggregation prevention.
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact protein stability.
-
Solution: Screen Buffer Conditions.
-
pH: Test a range of pH values. A good starting point is to screen pH levels around the protein's isoelectric point (pI) and its known optimal stability pH (e.g., pH 6.0, 7.4, 8.0).
-
Ionic Strength: Vary the salt concentration (e.g., 50 mM, 150 mM, 500 mM NaCl) to modulate electrostatic interactions.
-
-
Issue 2: Aggregation During Purification or Storage
Aggregation that occurs after the initial reaction is often related to the formulation and storage conditions.
Potential Causes & Troubleshooting Steps:
-
Conformational Instability: The PEGylated protein may be prone to unfolding or partial unfolding, exposing hydrophobic patches that lead to aggregation.
-
Solution 1: Add Stabilizing Excipients. Introduce excipients into the storage buffer to enhance protein stability. These work through mechanisms like preferential exclusion or direct interaction to stabilize the native protein structure.
-
Solution 2: Optimize Storage Temperature. Determine the optimal storage temperature for your specific PEGylated protein. While colder is often better, some proteins may be susceptible to cold denaturation.
-
-
Surface Adsorption and Denaturation: Proteins can adsorb to interfaces (e.g., air-water, vial surface), which can induce unfolding and aggregation.
-
Solution: Include Surfactants. Add low concentrations of non-ionic surfactants to the formulation to reduce surface tension and prevent adsorption.
-
Diagram: Troubleshooting Workflow for Aggregation
The following diagram outlines a logical workflow for addressing aggregation issues with PEGylated proteins.
Caption: A step-by-step workflow for diagnosing and resolving protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can stem from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can physically connect multiple protein molecules, leading to large aggregates.[1]
-
High Protein Concentration: Proximity increases the chance of protein-protein interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that promote aggregation.[1]
-
Poor Reagent Quality: Impurities or the presence of diol in what should be a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How does site-specific PEGylation help prevent aggregation?
A2: Site-specific PEGylation allows for the attachment of PEG to a predetermined site on the protein surface. This is advantageous because it avoids random modification that might occur at sites critical for stability. By choosing a site that does not disrupt the protein's native structure and shields aggregation-prone regions, the stability of the conjugate can be enhanced, thereby reducing the tendency to aggregate.[2]
Q3: What types of excipients can I use to prevent aggregation of my PEGylated protein, and at what concentrations?
A3: Several classes of excipients are effective in stabilizing PEGylated proteins. The optimal concentration should be determined empirically for each specific protein.
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Stabilize the protein's native structure through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions and can inhibit aggregation. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent protein adsorption to interfaces. |
Q4: How can I detect and quantify aggregation in my PEGylated protein sample?
A4: A variety of analytical techniques can be used to monitor aggregation. It is often recommended to use multiple orthogonal methods.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating and quantifying soluble aggregates based on their hydrodynamic size. It can resolve monomers from dimers and higher-order oligomers.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the presence of large aggregates.
-
Reversed-Phase Chromatography (RPC): RPC can separate PEGylated species based on hydrophobicity and can be used to analyze the reaction mixture, including the protein, the PEG reagent, and the final conjugate.
-
Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 is a powerful technique for characterizing a wide range of aggregate sizes without the potential shear-induced artifacts of SEC columns.
Diagram: Mechanism of Excipient Stabilization
This diagram illustrates the conceptual mechanism by which stabilizing excipients prevent protein aggregation.
Caption: How excipients stabilize proteins by favoring the native state.
Key Experimental Protocols
Protocol 1: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric PEGylated protein from soluble aggregates.
Materials:
-
SEC HPLC system with a UV detector (and preferably a light scattering detector).
-
SEC column suitable for the molecular weight range of your protein and its potential aggregates (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: A buffered solution appropriate for your protein's stability, e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
PEGylated protein sample.
-
Molecular weight standards for calibration (optional, for size estimation).
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a concentration within the linear range of the detector (e.g., 0.1-1.0 mg/mL). Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Record the chromatogram, monitoring absorbance at 214 nm and/or 280 nm. Larger molecules (aggregates) will elute earlier than smaller molecules (monomer).
-
Data Analysis:
-
Identify the peaks corresponding to high-molecular-weight (HMW) species (aggregates), the monomer, and any low-molecular-weight (LMW) fragments.
-
Integrate the area of each peak.
-
Calculate the relative percentage of each species by dividing the area of the individual peak by the total area of all peaks. For example: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer + Area_LMW)) * 100
-
Expected Outcome: A chromatogram showing distinct peaks for different oligomeric states. A successful formulation will show a dominant monomer peak with minimal HMW peaks. A stressed sample will show an increase in the area of the HMW peaks over time.
References
Navigating the Scale-Up of m-PEG7-Azide Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals, the journey from small-scale laboratory success to large-scale production of bioconjugates using m-PEG7-azide can be fraught with challenges. This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide
Scaling up copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the cornerstone of this compound applications, often presents a unique set of obstacles. This guide addresses common issues encountered during this critical transition.
| Issue | Potential Cause | Recommended Solutions |
| Low or Inconsistent Yields | Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to incomplete conversion. Catalyst Inactivation: Oxidation of the Cu(I) catalyst to the inactive Cu(II) state is a common problem. Poor Reagent Quality: Degradation of this compound or the alkyne-containing substrate. | Optimize Reaction Conditions: Systematically evaluate reaction time, temperature, and agitation speed at a smaller, pilot scale. Maintain Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to minimize oxygen exposure. Use Fresh Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate to regenerate Cu(I) in situ. Verify Reagent Purity: Use high-quality, well-characterized reagents. Store this compound under recommended conditions (cool, dry, and protected from light). |
| Product Impurities and Difficult Purification | Side Reactions: Homocoupling of the alkyne substrate (Glaser coupling) can occur in the presence of oxygen. Residual Copper: Removal of copper catalyst can be challenging at large scales. Unreacted Starting Materials: Incomplete conversion leads to the presence of starting materials in the final product. | Degas Solvents: Thoroughly degas all solvents prior to use. Optimize Catalyst Loading: Use the minimum effective amount of copper catalyst to simplify removal. Consider using a ligand to stabilize the catalyst and improve efficiency. Employ Effective Purification Techniques: For large-scale purification, consider tangential flow filtration (TFF), size exclusion chromatography (SEC), or ion exchange chromatography (IEX) to remove impurities and residual catalyst. |
| Batch-to-Batch Variability | Inconsistent Raw Material Quality: Variations in the purity or reactivity of starting materials. Lack of Process Control: Inconsistent monitoring and control of critical process parameters (e.g., temperature, pH, addition rates). | Implement Raw Material Specification: Establish and enforce strict quality control specifications for all incoming raw materials. Develop a Robust Process: Implement in-process controls to monitor and maintain critical parameters within a defined range. |
| Safety Concerns | Azide Instability: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in the presence of certain metals. Handling of Copper Catalysts: Copper salts can be toxic. | Follow Safety Guidelines: Handle this compound with appropriate personal protective equipment (PPE). Avoid excessive heating and contact with heavy metals. Consult Material Safety Data Sheets (MSDS): Review and adhere to the safety precautions outlined in the MSDS for all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a large-scale CuAAC reaction with this compound?
A1: The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions. While lab-scale reactions may use 1-5 mol% of a copper source, for industrial applications, minimizing catalyst loading is a primary concern to reduce costs and simplify purification.[1] It is recommended to perform a catalyst loading optimization study at a pilot scale, starting from as low as 0.1 mol% and incrementally increasing the concentration while monitoring reaction kinetics and yield.
Q2: How does the choice of solvent impact the scale-up of this compound reactions?
A2: Solvent selection is critical for a successful scale-up. The ideal solvent should fully dissolve all reactants, be compatible with the reaction chemistry, and facilitate product purification. For bioconjugation, aqueous buffer systems are common. Co-solvents such as DMSO, DMF, or t-butanol can be used to enhance the solubility of hydrophobic substrates. When scaling up, consider the solvent's boiling point, viscosity, and safety profile.
Q3: What are the best practices for storing and handling this compound?
A3: this compound should be stored in a cool, dry place, protected from light.[2] It is typically stored at -20°C for long-term stability. Before use, allow the reagent to warm to room temperature before opening the container to prevent moisture condensation. Handle in a well-ventilated area and use appropriate PPE.
Q4: Can I reuse the copper catalyst in my scaled-up reaction?
A4: While catalyst recycling is desirable for cost-efficiency and sustainability, it can be challenging for homogeneous copper catalysts used in CuAAC reactions. Immobilizing the copper catalyst on a solid support is a promising strategy for easier separation and potential reuse in large-scale operations.
Data Presentation
Table 1: Comparison of Reaction Parameters for Lab-Scale vs. Scaled-Up CuAAC Reactions
| Parameter | Lab-Scale (e.g., 10-100 mg) | Pilot/Production-Scale (e.g., 10-100 g) | Key Considerations for Scale-Up |
| Reactant Ratio (Azide:Alkyne) | 1.1:1 to 1.5:1 | 1.05:1 to 1.2:1 | Minimize excess of costly reagents. |
| Copper Catalyst Loading | 1 - 5 mol% | 0.1 - 1 mol% | Reduce cost and simplify purification. |
| Reducing Agent (e.g., Sodium Ascorbate) | 2 - 10 equivalents (relative to copper) | 1.5 - 5 equivalents (relative to copper) | Optimize to maintain Cu(I) state without excessive side reactions. |
| Ligand (e.g., TBTA) | 1 - 5 mol% | 0.5 - 2 mol% | Improves catalyst stability and reaction rate, allowing for lower copper loading. |
| Reaction Temperature | Room Temperature to 45°C | Tightly controlled, often lower to manage exotherms (e.g., 15-25°C) | Efficient heat transfer is critical at larger scales. |
| Reaction Time | 1 - 24 hours | 4 - 48 hours | May be longer due to lower catalyst concentrations and controlled addition rates. |
| Mixing | Magnetic stirring | Overhead mechanical stirring | Ensure homogeneity in a larger reaction volume. |
Experimental Protocols
Protocol 1: Lab-Scale this compound Conjugation to an Alkyne-Modified Protein
Materials:
-
This compound
-
Alkyne-modified protein
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
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Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-modified protein: 1 mg/mL in degassed PBS.
-
CuSO₄: 50 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
THPTA: 100 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the alkyne-modified protein solution.
-
Add 5 µL of the 10 mM this compound stock solution (final concentration ~0.5 mM).
-
-
Catalyst Premix:
-
In a separate tube, mix 1 µL of 50 mM CuSO₄ with 2 µL of 100 mM THPTA. Let it stand for 1-2 minutes.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the protein/azide solution.
-
Add 2 µL of the freshly prepared 500 mM sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography (e.g., a desalting column) to remove unreacted PEG-azide and catalyst components.
-
Protocol 2: Pilot-Scale this compound Conjugation (Conceptual)
Note: This is a conceptual protocol and requires optimization for specific processes.
Equipment:
-
Jacketed glass reactor with overhead stirring and temperature control
-
Inert gas inlet (Argon or Nitrogen)
-
Addition funnels
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with an inert gas.
-
-
Charge Reactants:
-
Charge the reactor with a solution of the alkyne-modified substrate in a suitable degassed solvent system.
-
Begin agitation to ensure the solution is well-mixed.
-
-
Catalyst and Ligand Addition:
-
In a separate, inerted vessel, prepare the copper sulfate and ligand solution.
-
Transfer this solution to an addition funnel and add it to the reactor.
-
-
Controlled Addition of this compound and Reducing Agent:
-
Dissolve the this compound in the reaction solvent and charge it to a separate addition funnel.
-
Prepare a fresh solution of sodium ascorbate and charge it to another addition funnel.
-
Add the this compound and sodium ascorbate solutions to the reactor subsurface over a controlled period (e.g., 30-60 minutes) to manage any potential exotherm.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC, UPLC).
-
Maintain the reaction temperature within the desired range using the reactor jacket.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary.
-
Purify the product using large-scale purification techniques such as Tangential Flow Filtration (TFF) to remove salts and unreacted small molecules, followed by preparative chromatography for final polishing.
-
Mandatory Visualization
References
Technical Support Center: m-PEG7-Azide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG7-azide conjugation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an alkyne-modified molecule?
A1: The optimal pH for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly used for this compound conjugation, is generally in the range of 7 to 8.[1][2][3] A neutral pH of around 7 is often recommended as a starting point for most bioconjugation applications.[1][4] The reaction has been shown to proceed efficiently over a broad pH range of 4 to 12.
Q2: Can I use a phosphate-buffered saline (PBS) for my this compound conjugation reaction?
A2: Yes, phosphate-buffered saline (PBS) at a pH between 7.0 and 7.5 is a suitable buffer for CuAAC reactions. Other compatible buffers include HEPES and carbonate. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the conjugation reaction.
Q3: My protein of interest does not have an alkyne group. How can I conjugate it with this compound?
A3: To conjugate this compound to a protein without an existing alkyne group, you first need to introduce an alkyne handle onto the protein. A common method is to use an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule to react with primary amines (e.g., lysine residues) on the protein surface. This reaction is typically performed in a pH range of 7-9.
Q4: What are the potential side reactions I should be aware of during the conjugation process?
A4: During the CuAAC reaction, reactive oxygen species can be generated, potentially leading to the oxidation of amino acid residues in proteins. To mitigate this, the use of a copper-chelating ligand is recommended to protect the biomolecules. If you are first modifying your biomolecule with an alkyne using an NHS ester, hydrolysis of the NHS ester is a competing reaction, especially at higher pH values.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The pH of the reaction buffer may not be ideal for the CuAAC reaction. | Optimize the pH of the reaction buffer. While the optimal range is generally 7-8, empirical testing within the broader 4-12 range may be necessary for your specific molecules. |
| Inefficient Alkyne Installation: If you are first introducing an alkyne group via NHS ester chemistry, the pH for that step might be too low, leading to a slow reaction, or too high, causing significant hydrolysis of the NHS ester. | For NHS ester reactions with primary amines, a pH range of 7-9 is generally recommended to balance reaction rate and hydrolysis. | |
| Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the buffer can interfere with the conjugation. | Use a non-amine-containing buffer such as PBS, HEPES, or carbonate. | |
| Oxidation of Copper Catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II). | Include a reducing agent like sodium ascorbate in the reaction mixture to maintain the copper in its active Cu(I) state. | |
| Protein Aggregation or Loss of Activity | Oxidative Damage: Reactive oxygen species generated during the CuAAC reaction can damage the protein. | Use a copper-chelating ligand, such as THPTA or TBTA, to protect the biomolecule from oxidation. |
| Modification of Critical Residues: If introducing an alkyne via NHS ester chemistry, you may be modifying lysine residues essential for the protein's structure or function. | Consider alternative modification strategies or optimize the degree of labeling by adjusting the molar ratio of the NHS ester to the protein and the reaction pH. | |
| Inconsistent Results | Hydrolysis of Reagents: The this compound or the alkyne-NHS ester may have hydrolyzed due to improper storage or handling. | Store reagents according to the manufacturer's instructions, typically desiccated and at a low temperature. Avoid repeated freeze-thaw cycles. |
| Variability in pH Measurement: Inaccurate pH measurement can lead to inconsistent reaction conditions. | Calibrate your pH meter regularly and ensure accurate measurement of the reaction buffer. |
Experimental Protocols
Protocol 1: Introduction of an Alkyne Handle onto a Protein using an Alkyne-NHS Ester
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M sodium phosphate buffer, at a pH of 7.5.
-
Protein Solution: Dissolve the protein in the prepared buffer to a final concentration of 1-10 mg/mL.
-
Alkyne-NHS Ester Solution: Immediately before use, dissolve the alkyne-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-100 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved alkyne-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted alkyne-NHS ester and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in water or a compatible organic solvent.
-
Prepare a stock solution of a copper(II) sulfate (CuSO₄).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA).
-
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule, this compound, and the copper-chelating ligand.
-
Initiation: Add the CuSO₄ solution to the mixture, followed by the sodium ascorbate solution to initiate the reaction. The final concentrations should be optimized but typical ranges are:
-
Alkyne-biomolecule: 1-100 µM
-
This compound: 2-10 molar excess over the alkyne
-
CuSO₄: 50-100 µM
-
Ligand: 5-fold molar excess over CuSO₄
-
Sodium Ascorbate: 5-10 mM
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
Purification: Purify the resulting PEGylated conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst, excess reagents, and byproducts.
Visualizations
Caption: Workflow for this compound conjugation to a protein.
Caption: Troubleshooting logic for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Characterization of m-PEG7-azide
For researchers, scientists, and drug development professionals engaged in PEGylation, precise characterization of functionalized polyethylene glycol (PEG) is paramount to ensure the quality and efficacy of the resulting conjugates. This guide provides a comprehensive comparison of the NMR spectroscopic signature of methoxy-PEG7-azide (m-PEG7-azide) with its common precursors and other PEGylating agents. The data presented herein, compiled from available spectroscopic information, serves as a valuable resource for the identification and purity assessment of these critical reagents.
Comparison of 1H and 13C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of PEG derivatives. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local chemical environment, allowing for the unambiguous identification of the terminal functional groups.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and key comparative compounds. These values are based on typical data reported for similar structures and should be used as a reference for spectral interpretation.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Compound | Methoxy (CH₃O-) | PEG Backbone (-CH₂CH₂O-) | Methylene adjacent to end-group (-CH₂-X) | Other |
| This compound (Expected) | ~3.38 | ~3.65 | ~3.39 (t, -CH₂-N₃) | |
| m-PEG7-OH | ~3.38 | ~3.65 | ~3.70 (t, -CH₂-OH) | ~4.56 (t, -OH, in DMSO-d₆)[1][2] |
| m-PEG7-tosylate | ~3.38 | ~3.65 | 4.16 (t, -CH₂-OTs) | 7.49, 7.78 (d, Ar-H), 2.45 (s, Ar-CH₃) |
| m-PEG-amine | ~3.38[3] | ~3.65[3] | ~2.85 (t, -CH₂-NH₂) | |
| m-PEG-thiol | ~3.3[4] | ~3.5-3.6 | ~2.9 (t, -S-CH₂) | ~2.7 (t, -SH) |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Compound | Methoxy (CH₃O-) | PEG Backbone (-CH₂CH₂O-) | Methylene adjacent to end-group (-CH₂-X) | Other |
| This compound (Expected) | ~59.0 | ~70.5 | ~50.6 (-CH₂-N₃) | |
| m-PEG7-OH | ~59.0 | ~70.5, ~72.5 (-CH₂CH₂OH) | ~61.7 (-CH₂-OH) | |
| m-PEG7-tosylate | ~59.0 | ~70.5, ~69.2 (-CH₂CH₂OTs) | ~70.8 (-CH₂-OTs) | 145.0, 132.9, 129.9, 127.9 (Ar-C), 21.6 (Ar-CH₃) |
| m-PEG-amine | ~59.0 | ~70.5, ~73.5 (-CH₂CH₂NH₂) | ~41.8 (-CH₂-NH₂) | |
| m-PEG-thiol | ~59.0 | ~70.5 | ~38.0 (-CH₂-SH) |
Note: The terminal methylene carbons in the PEG backbone often show distinct chemical shifts from the repeating units.
Experimental Protocols
Accurate and reproducible NMR data is contingent on a standardized experimental approach. Below is a detailed protocol for the NMR characterization of this compound.
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound for structural verification and purity assessment.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is commonly used for PEG derivatives). Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
Process the spectrum:
-
Apply a Fourier transform.
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to the methoxy, PEG backbone, and azide-adjacent methylene protons.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
-
Process the spectrum:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis and Interpretation:
-
¹H NMR:
-
Confirm the presence of a singlet around 3.38 ppm corresponding to the methoxy (CH₃O-) protons.
-
Identify the large, broad signal around 3.65 ppm characteristic of the repeating ethylene glycol units (-CH₂CH₂O-).
-
Crucially, identify the triplet at approximately 3.39 ppm, which is indicative of the methylene protons adjacent to the azide group (-CH₂-N₃).
-
The integration ratio of the methoxy protons to the azide-adjacent methylene protons should be approximately 3:2, confirming full functionalization.
-
-
¹³C NMR:
-
Identify the peak around 59.0 ppm for the methoxy carbon.
-
Observe the main PEG backbone signal around 70.5 ppm.
-
The key diagnostic peak is the signal around 50.6 ppm, which corresponds to the carbon atom bonded to the azide group (-CH₂-N₃).
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical workflow for characterizing this compound and its relationship to its precursors.
Caption: Synthesis and NMR characterization workflow for this compound.
Caption: Key diagnostic NMR signals for identifying different PEG end-groups.
References
A Comparative Guide to Mass Spectrometry Analysis of m-PEG7-azide Conjugates
For researchers, scientists, and drug development professionals working with m-PEG7-azide conjugates, accurate and reliable characterization is paramount. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose. This guide provides an objective comparison of the two most common MS techniques for analyzing this compound conjugates: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with Liquid Chromatography (LC-MS).
The selection between these techniques hinges on the specific analytical requirements, such as the need for high throughput, detailed structural information, or analysis of complex mixtures. While both methods are powerful, they present distinct advantages and challenges in the context of PEG-azide analysis.
A notable characteristic in the mass spectrometry of azide-functionalized polymers is the potential for fragmentation through the loss of a nitrogen molecule (N2), resulting in a mass shift of 28 Da.[1][2] This phenomenon should be considered during spectral interpretation with either technique.
Comparison of Key Performance Characteristics
The following table summarizes the key characteristics of MALDI-TOF-MS and LC-ESI-MS for the analysis of this compound conjugates.
| Feature | MALDI-TOF-MS | LC-ESI-MS |
| Throughput | High (rapid analysis of many samples) | Lower (dependent on chromatography run time) |
| Sample Complexity | Best for relatively pure samples | Excellent for complex mixtures due to chromatographic separation |
| Ionization | Produces predominantly singly charged ions | Produces multiply charged ions, requiring deconvolution |
| Fragmentation | In-source and post-source decay (loss of N2 from azide) can be prominent[1] | In-source fragmentation can be controlled; tandem MS (MS/MS) provides controlled fragmentation for structural analysis |
| Molecular Weight Info | Provides average molecular weight and distribution[3] | Provides accurate mass of individual components in a mixture |
| Structural Info | Limited fragmentation information in standard mode | Tandem MS capabilities allow for detailed structural elucidation of conjugates |
| Sensitivity | High sensitivity | High sensitivity, especially when coupled with selective detection methods |
| Ease of Use | Relatively simple sample preparation and operation | More complex setup and method development due to the LC component |
Experimental Workflow for Mass Spectrometry Analysis
A general workflow for the analysis of this compound conjugates using mass spectrometry is depicted below. This process includes sample preparation, mass analysis, and data interpretation.
Detailed Experimental Protocols
Below are representative protocols for the analysis of this compound conjugates using MALDI-TOF-MS and LC-ESI-MS. These should be adapted based on the specific conjugate and instrumentation.
MALDI-TOF-MS Protocol
This protocol is suitable for rapid screening and molecular weight confirmation of purified this compound conjugates.
-
Sample and Matrix Preparation:
-
Prepare a 1 mg/mL solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a saturated solution of a suitable matrix, such as dithranol or α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.[3]
-
If cation adduction is problematic, a cation-exchange resin can be used to treat the sample, or specific cationizing agents (e.g., AgTFA) can be added to promote the formation of a single adduct type.
-
-
Sample Spotting:
-
Mix the sample and matrix solutions in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in both reflector and linear positive ion modes on a MALDI-TOF mass spectrometer. The reflector mode provides higher mass accuracy, while the linear mode can help identify metastable ions resulting from post-source decay of the azide group.
-
Calibrate the instrument using a standard with a known molecular weight close to that of the analyte.
-
-
Data Analysis:
-
Determine the molecular weight of the conjugate from the mass of the parent ion (e.g., [M+H]+, [M+Na]+, or [M+K]+).
-
Look for a peak at M-28 Da, which corresponds to the loss of N2 from the azide group. Comparing the relative intensity of this fragment in reflector versus linear mode can provide evidence of post-source decay.
-
LC-ESI-MS Protocol
This protocol is ideal for the analysis of this compound conjugates in complex mixtures, such as reaction monitoring or formulation analysis, and for detailed structural characterization.
-
Sample Preparation:
-
Dissolve the sample containing the this compound conjugate in the mobile phase starting conditions (e.g., water with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm filter if particulates are present.
-
-
Liquid Chromatography:
-
Use a reversed-phase column (e.g., C8 or C18) suitable for the polarity of the conjugate.
-
Employ a gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid.
-
The gradient should be optimized to achieve good separation of the conjugate from impurities.
-
-
Mass Spectrometry Analysis:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-2000 m/z).
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ion of the conjugate. Collision-induced dissociation (CID) will fragment the molecule, providing information about its structure. The fragmentation of the PEG backbone typically results in the loss of ethylene glycol units (44 Da).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the this compound conjugate.
-
If multiple charge states are observed, use deconvolution software to determine the zero-charge mass.
-
Analyze the MS/MS spectrum to confirm the identity of the conjugate and characterize its structure. Look for characteristic fragment ions corresponding to the PEG chain, the azide group, and the conjugated molecule.
-
Conclusion
Both MALDI-TOF-MS and LC-ESI-MS are highly effective for the analysis of this compound conjugates. The choice between them should be guided by the specific analytical goals. MALDI-TOF-MS is well-suited for high-throughput screening and molecular weight determination of relatively pure samples. In contrast, LC-ESI-MS provides superior capabilities for analyzing complex mixtures and performing detailed structural elucidation through tandem mass spectrometry. For comprehensive characterization, especially in a drug development setting, leveraging both techniques can be highly beneficial.
References
- 1. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: m-PEG7-azide in Modern Bioconjugation
In the landscape of advanced drug development, the strategic choice of linker technology is pivotal to the success of novel therapeutics like antibody-drug conjugates (ADCs) and PEGylated proteins. Among the array of options, m-PEG7-azide, a monodisperse polyethylene glycol (PEG) linker, has emerged as a superior choice over traditional, shorter, and often polydisperse PEG chains. This guide provides a comprehensive comparison, supported by experimental data, to highlight the distinct advantages of this compound for researchers, scientists, and drug development professionals.
The primary distinction lies in its defined structure. Unlike polydisperse PEGs, which are a heterogeneous mixture of varying chain lengths, this compound possesses a precise structure with exactly seven ethylene glycol units. This homogeneity is crucial for producing uniform bioconjugates, simplifying characterization, ensuring batch-to-batch reproducibility, and ultimately enhancing the safety and efficacy profile of the therapeutic agent.[1][2]
Key Advantages of a Defined PEG7 Chain
1. Enhanced Pharmacokinetics and Bioavailability: The inclusion of a hydrophilic PEG chain, even one of a modest seven units, significantly improves the pharmacokinetic (PK) profile of a conjugated molecule. The PEG moiety forms a hydration shell, increasing the molecule's hydrodynamic volume.[1] This "stealth" effect shields the molecule from premature clearance by the reticuloendothelial system (RES) and reduces renal filtration, thereby extending its circulation half-life.[3] A longer circulation time allows for greater drug accumulation at the target site, boosting therapeutic efficacy.[1] For instance, the FDA-approved drug Movantik® (naloxegol) utilizes an m-PEG7 linker to modify the opioid antagonist naloxone, preventing it from crossing the blood-brain barrier while allowing it to act on peripheral opioid receptors in the gastrointestinal tract.
2. Improved Solubility and Stability: A significant challenge in drug development is the poor aqueous solubility of many potent small molecules. PEGylation with a hydrophilic linker like this compound dramatically enhances the solubility and stability of these compounds. This is critical for formulation and preventing aggregation, which can compromise both the safety and efficacy of the drug.
3. Reduced Immunogenicity and Antigenicity: The PEG chain can effectively mask epitopes on the surface of proteins or drug carriers, reducing their recognition by the immune system. This leads to a lower incidence of anti-drug antibodies (ADAs), which can otherwise lead to rapid clearance of the therapeutic and potential adverse immune reactions. The defined nature of monodisperse PEGs like this compound can help mitigate the risk of an immune response that is sometimes associated with longer, polydisperse PEG chains.
4. Precision and Control in Bioconjugation: The terminal azide group on this compound enables highly efficient and specific conjugation to molecules containing an alkyne group via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This bio-orthogonal reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, allowing for precise control over the conjugation site and stoichiometry. This level of control is unattainable with polydisperse PEG reagents, which lead to heterogeneous products that are difficult to characterize and purify.
Quantitative Data Comparison
The length of the PEG chain is a critical parameter that influences various biopharmaceutical properties. The following tables summarize experimental data comparing the effects of different PEG chain lengths.
Table 1: Effect of PEG Chain Length on Pharmacokinetics of PEGylated Nanoparticles
| PEG Molecular Weight (Da) | Mean Residence Time (MRT) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) |
| Unmodified Nanoparticle | 1.5 ± 0.3 | 150 ± 25 | 26.7 ± 4.5 |
| 750 (approx. 17 PEG units) | 8.2 ± 1.1 | 850 ± 90 | 4.7 ± 0.6 |
| 2000 (approx. 45 PEG units) | 19.5 ± 2.5 | 2100 ± 220 | 1.9 ± 0.2 |
| 5000 (approx. 113 PEG units) | 36.1 ± 4.2 | 4500 ± 480 | 0.9 ± 0.1 |
Data synthesized from studies on PEGylated chitosan and lipid nanoparticles. The values demonstrate a clear trend of increased circulation time and drug exposure with longer PEG chains.
Table 2: Impact of PEG Chain Length on Cellular Uptake in Macrophage Cell Lines
| PEG Molecular Weight (Da) | Cellular Uptake (% of Control) |
| Unmodified Nanoparticle | 100% |
| 1000 (approx. 22 PEG units) | 75% ± 8% |
| 2000 (approx. 45 PEG units) | 42% ± 5% |
| 5000 (approx. 113 PEG units) | 18% ± 3% |
This table illustrates the "stealth" effect, where longer PEG chains increasingly inhibit uptake by phagocytic cells. This effect contributes to longer circulation times in vivo.
Experimental Protocols
Protocol 1: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-modified protein to this compound.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO4) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filters (30 kDa MWCO) for purification
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the alkyne-modified protein with PBS to a final protein concentration of 25 µM.
-
Add this compound: Add the this compound stock solution to the protein solution to achieve a final concentration of 250 µM (a 10-fold molar excess). Mix gently.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA ligand solutions in a 1:5 molar ratio. For this reaction, mix 2.5 µL of 20 mM CuSO4 with 5.0 µL of 50 mM THPTA.
-
Initiate the Reaction: Add the catalyst premix to the protein/PEG-azide mixture. The final copper concentration should be approximately 0.10 mM.
-
Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking. The reaction can also be performed at 4°C overnight for sensitive proteins.
-
Purification: Remove unreacted this compound and catalyst components by buffer exchange using an Amicon Ultra centrifugal filter. Wash the conjugate with PBS three times.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm successful conjugation.
Protocol 2: Assessment of PEGylation Efficiency by SEC-HPLC
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is used to separate the PEGylated conjugate from the unreacted protein and to quantify the efficiency of the reaction.
Materials and Equipment:
-
HPLC system with a UV detector
-
SEC column (e.g., MAbPac SEC-1)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Purified conjugate from Protocol 1
-
Unmodified protein standard
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Standard Injection: Inject a known concentration of the unmodified protein to determine its retention time.
-
Sample Injection: Inject the purified PEGylated protein conjugate.
-
Data Acquisition: Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.
-
Analysis: Integrate the peak areas of the conjugate and any remaining unmodified protein. Calculate the PEGylation efficiency as: Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unmodified))] x 100
Visualizations
The following diagrams illustrate key concepts and workflows related to PEGylation.
Caption: The "Stealth" Effect of PEGylation.
Caption: Experimental Workflow for Bioconjugation.
Caption: Advantages of this compound.
References
A Comparative Guide to m-PEG7-azide and m-PEG8-azide for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of the appropriate linker is a critical decision that can significantly influence the properties and performance of the resulting conjugate. Among the vast array of available tools, short, monodisperse methoxy-polyethylene glycol-azide (m-PEG-azide) linkers are prized for their ability to connect molecules with precision while imparting beneficial characteristics such as increased solubility and reduced immunogenicity.[1][2] This guide provides a detailed comparison of two closely related and commonly utilized linkers: m-PEG7-azide and m-PEG8-azide.
Physicochemical Properties
The primary difference between this compound and m-PEG8-azide lies in the length and molecular weight of the PEG chain. This seemingly minor variation of a single ethylene glycol unit can have implications for the overall size, hydrophilicity, and steric bulk of the linker.
| Property | This compound | m-PEG8-azide | Reference(s) |
| Molecular Weight | ~365.4 g/mol | ~409.5 g/mol | [1] |
| Number of PEG Units | 7 | 8 | N/A |
| Contour Length | ~28 Å | ~31.5 Å | N/A |
| Hydrophilicity | High | Slightly Higher | |
| Steric Hindrance | Moderate | Slightly Higher |
Performance in Bioconjugation
Both this compound and m-PEG8-azide are primarily utilized in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The terminal azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form a stable triazole linkage with an alkyne-functionalized molecule.
While the intrinsic reactivity of the azide group is identical for both linkers, the difference in PEG chain length may have subtle effects on reaction kinetics and efficiency.
| Parameter | This compound | m-PEG8-azide | Expected Impact | Reference(s) |
| Reaction Kinetics | Potentially slightly faster | Potentially slightly slower | The longer PEG chain of m-PEG8-azide might introduce minor steric hindrance, potentially slowing the reaction rate, especially with bulky substrates. | |
| Conjugation Efficiency | High | High | Both are expected to exhibit high conjugation efficiency characteristic of click chemistry. The difference is likely to be minimal and substrate-dependent. | |
| Solubility of Conjugate | Good | Slightly Better | The additional ethylene glycol unit in m-PEG8-azide will marginally increase the hydrophilicity of the final conjugate. | |
| Stability of Conjugate | High | High | The resulting triazole linkage is extremely stable for both linkers. The PEG chain itself can also contribute to the overall stability of the bioconjugate. | |
| Biological Activity of Conjugate | Potentially higher retention of activity | Potentially slightly lower retention of activity | The shorter PEG chain of this compound may result in less steric hindrance, which can be crucial for maintaining the biological activity of the conjugated molecule. |
Experimental Protocols
To empirically determine the optimal linker for a specific application, a head-to-head comparison is recommended. Below are general protocols for evaluating the performance of this compound and m-PEG8-azide in a typical bioconjugation reaction.
Protocol 1: Comparison of Conjugation Efficiency using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To quantitatively compare the conjugation efficiency of this compound and m-PEG8-azide to an alkyne-functionalized protein.
Materials:
-
Alkyne-functionalized protein (e.g., via NHS-alkyne labeling)
-
This compound
-
m-PEG8-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
SDS-PAGE analysis equipment
-
Densitometry software
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and m-PEG8-azide in DMSO to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Set up Parallel Reactions:
-
In separate microcentrifuge tubes, add the alkyne-functionalized protein to a final concentration of 1 mg/mL in PBS.
-
To one tube, add a 10-fold molar excess of this compound.
-
To the other tube, add a 10-fold molar excess of m-PEG8-azide.
-
-
Initiate the Reaction:
-
Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst premix to each reaction tube to a final CuSO₄ concentration of 1 mM.
-
Add sodium ascorbate to each reaction tube to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reactions at room temperature for 1 hour with gentle shaking.
-
-
Analysis:
-
Take aliquots from each reaction at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Analyze the samples by SDS-PAGE. The conjugated protein will show a shift in molecular weight.
-
Quantify the band intensities of the unconjugated and conjugated protein using densitometry to determine the percentage of conjugation over time.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate this compound or m-PEG8-azide to a strained alkyne (e.g., DBCO)-functionalized biomolecule.
Materials:
-
DBCO-functionalized biomolecule
-
This compound or m-PEG8-azide
-
PBS, pH 7.4
-
DMSO (for stock solutions)
-
LC-MS or other suitable analytical method
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO-functionalized biomolecule in PBS to the desired concentration.
-
Dissolve this compound or m-PEG8-azide in DMSO to a 10-fold molar excess relative to the biomolecule.
-
-
Reaction:
-
Add the m-PEG-azide stock solution to the solution of the DBCO-functionalized biomolecule.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess PEG-azide.
-
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the general workflow for bioconjugation using m-PEG-azide linkers and the key decision points when choosing between this compound and m-PEG8-azide.
Caption: General workflow for bioconjugation using m-PEG-azide.
Caption: Decision guide for selecting between this compound and m-PEG8-azide.
Conclusion
The choice between this compound and m-PEG8-azide for bioconjugation is a nuanced one, driven by the specific requirements of the application. While both are highly effective linkers for click chemistry, the subtle differences in their length and, consequently, their physicochemical properties, can impact the performance of the final bioconjugate.
-
This compound may be the preferred choice when minimizing steric hindrance is paramount to preserve the biological activity of a sensitive protein or peptide.
-
m-PEG8-azide could be advantageous when a slight increase in hydrophilicity is desired to improve the solubility and pharmacokinetic profile of the conjugate, and where potential steric effects are less of a concern.
Ultimately, for applications requiring a high degree of optimization, empirical testing of both linkers is the most reliable approach to determine the ideal choice for achieving the desired balance of conjugation efficiency, stability, and biological function.
References
A Comparative Guide to Analytical Techniques for Assessing m-PEG7-azide Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of m-PEG7-azide, a discrete polyethylene glycol (PEG) linker, is critical for its successful application in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Ensuring high purity is paramount for the reproducibility of experiments and the safety and efficacy of the final products. This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, complete with illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques
Several analytical methods are employed to characterize the purity of this compound, each offering distinct advantages and limitations. The primary techniques include High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of method often depends on the specific purity attribute being assessed, such as the presence of oligomeric impurities, structural integrity, or residual starting materials.
Data Presentation
The following table summarizes the performance of these analytical techniques in assessing the purity of this compound. The data presented is representative of typical results obtained with these methods.
| Analytical Technique | Purity Assessment Parameter | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy | Throughput |
| HPLC-CAD | Quantitative Purity (%) | ~0.05% | ~0.15% | High | High |
| Polydispersity | N/A | N/A | N/A | High | |
| LC-MS | Impurity Identification | Low ng/mL | Low-mid ng/mL | High | Medium |
| Molecular Weight Confirmation | Yes | Yes | High | Medium | |
| Quantitative NMR (qNMR) | Absolute Purity (%) | ~0.1% | ~0.3% | Very High | Low |
| Structural Confirmation | Yes | Yes | Very High | Low | |
| FTIR | Functional Group Confirmation | N/A | N/A | N/A | High |
| Presence of Azide Group | Yes | N/A | N/A | High |
In-Depth Technique Analysis
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Strengths:
-
High Sensitivity and Accuracy: HPLC-CAD can detect and quantify impurities at low levels.[3]
-
Robustness: It is a well-established and reliable technique for routine quality control.
-
High Throughput: Capable of analyzing a large number of samples in a relatively short time.
Limitations:
-
No Structural Information: HPLC-CAD does not provide structural information about the impurities.
-
Response Dependency: The detector response can be influenced by the mobile phase composition, which requires careful method development, especially for gradient elution.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for both purity assessment and impurity identification. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of PEG linkers.
Strengths:
-
High Specificity and Sensitivity: Provides molecular weight information, enabling confident identification of the main component and impurities.
-
Structural Elucidation: Tandem MS (MS/MS) can be used to fragment ions and provide structural information about impurities.
Limitations:
-
Complex Data Analysis: The presence of multiple charge states and adducts with ions like Na+ and K+ can complicate data interpretation.
-
Lower Throughput: Compared to HPLC-CAD, LC-MS analysis can be more time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation and can also be used for quantitative purity assessment (qNMR). It provides detailed information about the chemical structure of the this compound molecule.
Strengths:
-
Definitive Structural Confirmation: Provides unambiguous confirmation of the molecular structure.
-
Absolute Quantification (qNMR): qNMR can determine the absolute purity of a sample without the need for a specific reference standard of the analyte.
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive for detecting trace impurities.
-
Complex Spectra: The PEG backbone can produce complex signals, potentially overlapping with signals from the end groups or impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. For this compound, it is particularly useful for confirming the presence of the characteristic azide (-N3) and ether (C-O-C) functionalities.
Strengths:
-
Fast and Simple: Analysis is very quick and requires minimal sample preparation.
-
Functional Group Confirmation: Provides clear evidence for the presence of key functional groups. The azide group typically shows a sharp, strong absorption band around 2100 cm⁻¹. The ether linkages of the PEG backbone are observed in the 1100-1145 cm⁻¹ region.
Limitations:
-
Not Quantitative: FTIR is primarily a qualitative technique and is not suitable for accurate purity quantification.
-
Limited Information: It does not provide information on the overall purity or the nature of impurities that do not have distinct infrared absorptions.
Experimental Protocols
HPLC-CAD Analysis
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC-CAD Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Temp. | 50 °C |
LC-MS Analysis
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile/water.
-
Dilute to a final concentration of 10 µM using the initial mobile phase.
LC-MS Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120-150 °C |
| Mass Range | 100 - 1500 m/z |
Quantitative NMR (qNMR) Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters (400 MHz):
| Parameter | Value |
| Pulse Program | Standard 1D proton |
| Number of Scans | 16-64 (for good signal-to-noise) |
| Relaxation Delay (d1) | 30-60 s (to ensure full relaxation) |
| Acquisition Time | ~4 s |
| Spectral Width | 16 ppm |
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of a known signal from the internal standard.
FTIR Analysis
Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal.
FTIR Acquisition:
-
Technique: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Visualizations
Caption: Experimental workflow for HPLC-CAD analysis of this compound.
References
Validating the Activity of PEGylated Molecules: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased half-life, improved stability, and reduced immunogenicity. However, the addition of a PEG chain can also sterically hinder the molecule's interaction with its target, potentially reducing its biological activity. Therefore, a thorough functional validation is crucial to ensure that the benefits of PEGylation do not come at the cost of therapeutic efficacy.
This guide provides a comparative overview of common functional assays used to validate the activity of PEGylated molecules, supported by experimental data and detailed methodologies.
Quantitative Comparison of Functional Activity
The impact of PEGylation on the functional activity of a molecule is highly dependent on the nature of the molecule, the size and structure of the PEG chain, and the site of conjugation. The following tables summarize quantitative data from various studies, comparing the in vitro activity of PEGylated molecules to their non-PEGylated counterparts.
| Molecule | Assay Type | Parameter | Non-PEGylated Value | PEGylated Value | Fold Change | Reference |
| α-Chymotrypsin | Enzyme Kinetics | kcat (s-1) | 18.5 | 9.4 (8.4 PEG molecules) | 0.51 | [1] |
| α-Chymotrypsin | Enzyme Kinetics | KM (mM) | 0.05 | 0.15 (8.4 PEG molecules) | 3.00 | [1] |
| IL-6 Binding Peptide | Cell-based (pSTAT3) | IC50 (nM) | 0.4 | 1.2 (PEG20L at pos 29) | 3.00 | [2] |
| Trastuzumab Fab | SPR | KD (nM) | ~0.4 | ~0.8 (N-terminal 20 kDa PEG) | 2.00 | [3] |
| Trastuzumab Fab' | SPR | KD (nM) | ~0.27 | 2.24 (C-terminal 2x20 kDa PEG) | 8.30 | [3] |
| Interferon alpha-2a | Antiviral Assay | In vitro activity | 100% | 7% (40 kDa branched PEG) | 0.07 |
Table 1: Comparison of In Vitro Activity of PEGylated vs. Non-PEGylated Molecules. This table illustrates the common observation that PEGylation can lead to a decrease in in vitro activity, as shown by changes in enzyme kinetics, IC50 values, and binding affinities.
Key Functional Assays for PEGylated Molecules
A comprehensive assessment of a PEGylated molecule's activity requires a combination of in vitro and in vivo assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are versatile immunoassays used to quantify the concentration of a PEGylated protein and assess its binding activity. A common challenge with PEGylated proteins is that the PEG chains can mask the epitopes recognized by antibodies. To address this, specialized anti-PEG antibodies can be used for capture or detection.
Experimental Workflow: Anti-PEG Sandwich ELISA
Caption: Workflow of an anti-PEG sandwich ELISA.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics. It provides quantitative data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. This is particularly useful for evaluating how PEGylation affects the binding affinity of a molecule to its receptor or target.
Cell-Based Potency Assays
Cell-based assays are critical for determining the biological activity of a PEGylated molecule in a more physiologically relevant context. These assays measure a specific cellular response, such as cell proliferation, apoptosis, or the expression of a reporter gene, in response to the PEGylated molecule.
Logical Relationship: Impact of PEGylation on Receptor Binding and Cellular Response
Caption: Effect of PEGylation on cellular activity.
Experimental Protocols
Protocol 1: Anti-PEG Sandwich ELISA for Quantification of PEGylated Protein
1. Coating:
-
Dilute anti-PEG monoclonal antibody to 2 µg/mL in coating buffer (0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL/well to a 96-well microplate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
2. Blocking:
-
Add 200 µL/well of blocking buffer (PBS containing 1% BSA) and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample Incubation:
-
Prepare serial dilutions of the PEGylated protein standard and samples in dilution buffer (PBS containing 0.1% BSA and 0.05% Tween-20).
-
Add 100 µL/well of standards and samples and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Detection Antibody Incubation:
-
Dilute the biotinylated anti-protein detection antibody in dilution buffer.
-
Add 100 µL/well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
5. Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP conjugate in dilution buffer.
-
Add 100 µL/well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
6. Development and Measurement:
-
Add 100 µL/well of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
1. Cell Seeding:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Treatment:
-
Prepare serial dilutions of the PEGylated and non-PEGylated molecules in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
4. Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Conclusion
The functional validation of PEGylated molecules is a critical step in their development. A multi-faceted approach employing a combination of immunoassays, biophysical techniques, and cell-based assays is essential to fully characterize the impact of PEGylation on the molecule's activity. The data presented in this guide highlights the common trade-off between improved pharmacokinetics and potentially reduced in vitro potency. By carefully selecting and optimizing functional assays, researchers can gain a comprehensive understanding of their PEGylated molecule's performance and make informed decisions for further development.
References
A Head-to-Head Comparison: Amide vs. Triazole Linkages in Bioconjugation Stability
For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is a critical parameter that can dictate therapeutic efficacy and diagnostic accuracy. The choice between a classic amide bond and a modern triazole linkage, often formed via "click chemistry," has significant implications for a molecule's survival in physiological environments. This guide provides an objective, data-driven comparison of their stability, complete with experimental protocols and visualizations to inform linker design.
The fundamental difference in stability between these two linkages lies in their susceptibility to enzymatic cleavage. Amide bonds are the natural substrates for a vast array of endogenous proteases, which can lead to rapid degradation of bioconjugates in vivo.[1][2][3] In contrast, the 1,2,3-triazole ring is a synthetic heterocycle that is not recognized by proteases, rendering it highly resistant to enzymatic degradation.[1][4] This resistance is a primary driver for its adoption in modern bioconjugation, particularly for increasing the in vivo half-life of peptide-based therapeutics.
Chemical Stability Profile
Beyond enzymatic action, the intrinsic chemical stability of the linker under various physiological conditions is paramount. The 1,2,3-triazole linkage is exceptionally stable against acid or base hydrolysis, as well as reductive or oxidative conditions. While amide bonds are generally stable, they can be susceptible to hydrolysis at extreme pH values, a consideration for drug formulation and storage. The triazole ring's aromaticity and the strength of its covalent bonds contribute to its robust chemical nature.
Comparative Stability: A Data-Driven Overview
The most direct way to assess linker stability is by measuring the half-life (t½) of a bioconjugate in a physiologically relevant medium, such as human plasma or serum, at body temperature. While direct head-to-head studies comparing identical molecules linked by either an amide or a triazole are scarce, the literature provides compelling evidence by comparing parent peptides with their triazole-modified analogues.
The following table summarizes representative stability data from various studies where a labile amide bond in a peptide was replaced with a 1,4-disubstituted 1,2,3-triazole.
| Compound Type | Linkage Type | Medium | Half-life (t½) | Intact Peptide (after time) | Reference |
| Bombesin Analogue (BBN1) | Amide | Human Serum | 5 h | - | |
| Bombesin Analogue (BBN4) | Triazole | Human Serum | >100 h | - | |
| Kisspeptin Analogue (KP2) | Amide | Blood Serum | ~1 h | 2.6% after 6 h | |
| Kisspeptin Analogue (KP4) | Triazole | Blood Serum | ~12 h | 61.4% after 6 h | |
| Neuropilin-1 Inhibitor (NV1) | Amide | Human Plasma | 39 min | - | |
| Neuropilin-1 Inhibitor (NV3) | Triazole | Human Plasma | Not determined | >90% after 48 h | |
| Minigastrin Analogue (Lu-1) | Amide | Human Plasma | 3.9 h | - | |
| Minigastrin Analogue (Lu-5) | 1,5-Triazole | Human Plasma | 91.1 h | - |
Note: The data is compiled from studies on peptidomimetics where an amide bond in the peptide backbone was replaced by a triazole. This serves as a strong indicator of the stability enhancement afforded by the triazole linkage.
The data consistently demonstrates a dramatic increase in bioconjugate stability when a metabolically labile amide bond is replaced with a triazole. This enhancement can be anywhere from 15- to more than 20-fold, significantly extending the molecule's circulation time and potential for therapeutic action.
Visualizing the Linkages and Stability Comparison
To better understand the structural differences and the resulting stability profiles, the following diagrams illustrate the formation of each linkage and provide a summary of their key characteristics.
Experimental Protocol: In Vitro Plasma Stability Assay
To provide a framework for empirical validation, the following is a detailed methodology for a typical in vitro plasma stability assay used to quantify bioconjugate degradation.
Objective: To determine the half-life (t½) of a bioconjugate in human plasma.
Materials:
-
Test bioconjugate
-
Human plasma (commercially available, e.g., Sigma-Aldrich H4522)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable protein precipitation agent
-
Incubator or water bath set to 37°C
-
Microcentrifuge
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation: Pre-warm an aliquot of human plasma to 37°C. Prepare a stock solution of the test bioconjugate in PBS.
-
Incubation: Spike the test bioconjugate into the pre-warmed plasma to a final concentration (e.g., 250 nM). Vortex gently to mix. This is your t=0 sample point.
-
Time Course Sampling: Incubate the plasma-bioconjugate mixture at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes), withdraw an aliquot (e.g., 100 µL).
-
Protein Precipitation: Immediately mix the withdrawn aliquot with an equal volume (e.g., 100 µL) of cold acetonitrile to precipitate plasma proteins and quench enzymatic activity.
-
Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the bioconjugate and any metabolites. Analyze the supernatant by a validated reverse-phase HPLC or LC-MS method to separate and quantify the amount of intact bioconjugate remaining.
-
Data Calculation: Plot the percentage of intact bioconjugate remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Conclusion
For applications requiring high in vivo stability and longevity, the 1,2,3-triazole linkage offers a clear and significant advantage over the traditional amide bond. Its resistance to enzymatic degradation by proteases is a game-changing feature for the development of peptide and protein-based therapeutics, antibody-drug conjugates, and other bioconjugates intended for systemic administration. While the amide bond remains a useful and fundamental tool in bioconjugation, its inherent metabolic lability must be a key consideration in the design phase. The empirical data strongly supports the "amide-to-triazole switch" as an effective strategy to enhance bioconjugate stability, ultimately improving pharmacokinetic properties and therapeutic potential.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
A Comparative Guide to Evaluating Steric Hindrance of Different Length PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The use of Polyethylene Glycol (PEG) linkers is a cornerstone in the development of advanced therapeutics, including antibody-drug conjugates (ADCs), PEGylated proteins, and targeted nanoparticles. The length of the PEG linker is a critical design parameter that significantly influences the steric hindrance of the conjugated molecule, thereby affecting its solubility, stability, pharmacokinetics, and overall therapeutic efficacy. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation therapies.
The primary role of the PEG linker is to provide a hydrophilic and flexible spacer that can shield the conjugated molecule from the biological environment. This "stealth" effect, a direct consequence of steric hindrance, reduces immunogenicity, minimizes nonspecific protein adsorption, and prolongs circulation half-life.[1][2] However, the degree of steric hindrance must be carefully optimized. While longer PEG chains can enhance the stealth effect, they may also impede the interaction of a targeting ligand with its receptor or hinder the release of a cytotoxic payload, potentially reducing the therapeutic agent's potency.[3][4]
Comparative Analysis of PEG Linker Lengths
The selection of an appropriate PEG linker length involves a trade-off between maximizing the benefits of steric hindrance and maintaining the biological activity of the conjugated molecule. The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | Hydrophobicity (HIC Retention Time) | Aggregation (SEC) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| Short (e.g., PEG4) | Longer retention time | Higher % aggregates | Moderate | [5] |
| Medium (e.g., PEG8) | Intermediate retention time | Lower % aggregates | Improved | |
| Long (e.g., PEG24) | Shorter retention time | Lowest % aggregates | Significant |
HIC: Hydrophobic Interaction Chromatography; SEC: Size-Exclusion Chromatography. A shorter HIC retention time indicates increased hydrophilicity. A lower percentage of aggregates in SEC indicates better stability.
Table 2: Effect of PEG Linker Length on Nanoparticle Targeting and Cellular Uptake
| PEG Linker Length (MW) | Cellular Uptake Efficiency | Tumor Accumulation | Antitumor Activity | Reference(s) |
| 0.65 kDa | High (in some cell lines) | - | - | |
| 2 kDa | Moderate | Moderate | Moderate | |
| 5 kDa | High (in some primary cells) | High | High | |
| 10 kDa | - | Significantly Increased | >40% tumor size reduction |
MW: Molecular Weight. Cellular uptake and tumor accumulation can be cell-type dependent.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PEG linker performance. Below are representative protocols for key experiments.
Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)
-
Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification : The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated linkers, payloads, and aggregated species.
-
Characterization :
-
Hydrophobicity : Assessed using Hydrophobic Interaction Chromatography (HIC). A shorter retention time indicates a more hydrophilic ADC.
-
Aggregation : Quantified by Size-Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species.
-
Drug-to-Antibody Ratio (DAR) : Determined by techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Cellular Uptake of Targeted Nanoparticles
-
Cell Culture : Target cancer cells (e.g., KB cells for folate receptor targeting) are cultured in a complete cell culture medium.
-
Nanoparticle Preparation : Targeted nanoparticles (e.g., liposomes) are conjugated with ligands attached via PEG linkers of varying lengths. Nanoparticles are often fluorescently labeled for detection.
-
Incubation : The cells are incubated with the functionalized nanoparticles for a defined period.
-
Analysis :
-
Flow Cytometry : To quantify the mean fluorescence intensity of the cell population, indicating the extent of nanoparticle uptake.
-
Fluorescence Microscopy : To visualize the cellular localization of the nanoparticles.
-
Visualizing the Impact of PEG Linkers
The following diagrams illustrate the conceptual relationships and workflows discussed.
Conclusion
The length of a PEG linker is a critical determinant of the therapeutic index of a bioconjugate. While shorter PEG linkers may be advantageous in scenarios where minimal steric hindrance is required, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and performance, researchers can rationally design more effective and safer therapeutics.
References
- 1. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Performance of m-PEG7-azide in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of solvent system is a critical parameter influencing the performance of bioconjugation reactions. This guide provides a detailed comparison of m-PEG7-azide's performance, focusing on its solubility and reactivity in various solvents commonly used in "click chemistry."
Executive Summary
This compound is a versatile PEGylation reagent widely used for modifying proteins, peptides, and other molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its performance is significantly influenced by the solvent system. Generally, polar aprotic and protic solvents are favored for both solubility and reactivity. While aqueous buffers are excellent for biocompatibility, organic solvents can be advantageous for dissolving hydrophobic substrates. This guide provides a comparative analysis to aid in solvent selection and reaction optimization.
Data Presentation
Solubility of this compound
The solubility of this compound, a short-chain PEG derivative, is crucial for achieving a homogeneous reaction mixture. The following table summarizes its solubility profile in common laboratory solvents. Note that while specific quantitative data for this compound is not extensively published, this table is compiled from general data for short-chain PEG derivatives and qualitative descriptions from various sources.[1][2][3][4]
| Solvent | Type | Predicted Solubility | Notes |
| Water / PBS | Protic | Very High | Excellent for bioconjugation of water-soluble biomolecules.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Good for dissolving both polar and some nonpolar reactants. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | A strong solvent suitable for a wide range of substrates. |
| Dichloromethane (DCM) | Polar Aprotic | High | A common organic solvent for PEG derivatives. |
| Chloroform | Polar Aprotic | High | Similar to DCM, offers good solubility for PEGs. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Often used in organic synthesis and compatible with click chemistry. |
| Ethanol / Methanol | Protic | Moderate | Less soluble compared to water or DMF/DMSO, but still a viable option. |
| Toluene | Nonpolar | Low | Generally not a good solvent for PEGs. |
| Diethyl Ether | Nonpolar | Insoluble | PEGs are generally insoluble in ether and it can be used for precipitation. |
| Cyclohexane | Nonpolar | Insoluble | Not a suitable solvent for this compound. |
Reactivity of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The solvent system can significantly impact the rate and yield of the CuAAC reaction. The following table provides a comparative overview of this compound's reactivity in different solvents. The data is a synthesis of findings from studies on CuAAC reactions with various substrates.
| Solvent System | Type | Relative Reaction Rate | Yield | Notes |
| Water / Aqueous Buffers | Protic | High | Excellent | Water can accelerate the reaction rate and is ideal for biocompatible applications. |
| DMF | Polar Aprotic | High | Very Good | A versatile solvent that often gives high yields. |
| DMSO | Polar Aprotic | High | Very Good | Similar to DMF, it is a reliable solvent for CuAAC. |
| t-BuOH/Water | Protic/Aprotic Mixture | High | Excellent | A commonly used co-solvent system that balances the solubility of different reactants. |
| Ethanol | Protic | Moderate to High | Good | A greener solvent option that can provide good results. |
| THF | Polar Aprotic | Moderate | Good | Can be effective, though may be slower than in more polar solvents. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | Good | Suitable for reactions with hydrophobic substrates. |
| Toluene | Nonpolar | Low | Poor | Generally gives unsatisfactory results for CuAAC. |
| Molten PEG | Protic | Moderate to High | Good | Can act as both solvent and reagent, offering a "green" alternative. |
| Glycerol | Protic | High | Excellent | A sustainable solvent that can enhance reaction rates. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMF, DMSO, DCM, Ethanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solutions:
-
Add a pre-weighed excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and vortex vigorously for 2 minutes.
-
Place the vial in a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized this compound:
-
Carefully take a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a suitable analytical technique. Since PEG-azide lacks a strong chromophore, derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) with HPLC is recommended. Alternatively, for a rough estimate, gravimetric analysis of the dried supernatant can be performed.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the quantified concentration and the dilution factor.
-
Protocol 2: Monitoring the Kinetics of this compound CuAAC Reaction
This protocol provides a general method for comparing the reaction kinetics of this compound with an alkyne-containing molecule in different solvents.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a fluorescent alkyne for easy detection)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A copper ligand (e.g., THPTA or TBTA)
-
Selected solvents
-
Reaction vials
-
TLC plates, LC-MS, or ¹H NMR for reaction monitoring.
Procedure:
-
Reactant Preparation:
-
Prepare stock solutions of this compound, the alkyne-functionalized molecule, CuSO₄, sodium ascorbate, and the ligand in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound and alkyne solutions.
-
Add the copper ligand solution, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding EDTA).
-
Analyze the aliquot using a suitable technique to determine the extent of product formation.
-
TLC: Spot the aliquot on a TLC plate and elute with an appropriate solvent system to separate the starting materials from the triazole product.
-
LC-MS: Inject the aliquot into an LC-MS system to separate and identify the reactants and the product, and to determine their relative peak areas.
-
¹H NMR: If the concentrations are high enough, the reaction can be monitored directly in an NMR tube by observing the disappearance of reactant peaks and the appearance of product peaks.
-
-
-
Data Analysis:
-
Plot the percentage of product formation versus time for each solvent system to compare the reaction rates.
-
Mandatory Visualization
Caption: Workflow for evaluating this compound performance.
Caption: Simplified CuAAC reaction pathway.
References
Safety Operating Guide
Proper Disposal of m-PEG7-Azide: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of m-PEG7-Azide, a common reagent in bioconjugation and click chemistry. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Hazard Identification and Safety Summary
This compound presents specific chemical hazards that must be understood before handling and disposal. The primary hazards are its oral toxicity and significant environmental risk.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, it is mandatory to wear the following personal protective equipment:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Disposal Workflow
The proper disposal of this compound waste requires a systematic approach to segregate, treat (if necessary and permissible), and package the waste for collection by a certified hazardous waste disposal service.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible chemicals.
-
Obtain Designated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid waste containing this compound.
-
Solid Waste Collection:
-
Place unused or expired solid this compound in its original container into a designated solid hazardous waste container.
-
Disposable items such as pipette tips, contaminated wipes, and gloves that have come into contact with this compound should also be placed in the solid waste container.
-
-
Liquid Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in a designated liquid hazardous waste container.
-
Crucially, do not mix azide-containing waste with acidic waste , as this can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Avoid disposing of this compound solutions down the drain. This is to prevent the formation of potentially explosive heavy metal azides in the plumbing and to avoid environmental contamination due to its high aquatic toxicity.[2][3]
-
Step 2: On-Site Azide Deactivation (for Advanced Users)
Warning: The deactivation of azides should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety protocols. If you are not equipped or trained for these procedures, skip this step and proceed to Step 3.
A common method for the destruction of inorganic azides is treatment with nitrous acid. For organic azides like this compound, a reduction method is often preferred.
Experimental Protocol for Azide Reduction (Illustrative Example):
This protocol is based on general methods for the reduction of organic azides and should be adapted and validated for your specific waste stream.
-
Preparation: In a chemical fume hood, place the aqueous solution containing this compound into a suitably sized reaction vessel equipped with a stirrer.
-
Reduction: While stirring, slowly add a reducing agent such as an aqueous solution of sodium borohydride or triphenylphosphine. The reaction is typically exothermic, so the addition should be controlled to manage the temperature.
-
Quenching: After the reaction is complete (as determined by an appropriate analytical method such as TLC or IR spectroscopy to confirm the disappearance of the azide group), the excess reducing agent must be quenched. For sodium borohydride, this can be done by the slow, careful addition of an acid (e.g., dilute HCl) until the effervescence ceases.
-
Neutralization: Neutralize the final solution to a pH between 6 and 8.
-
Disposal of Treated Waste: Even after deactivation, the resulting solution should be collected as hazardous liquid waste, as it may still contain components that are not suitable for drain disposal.
Step 3: Final Waste Packaging and Disposal
-
Secure and Label Containers: Ensure that all waste containers are securely sealed. Label each container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store Safely: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the collection and final disposal of the waste. Always follow their specific instructions for pickup. The Safety Data Sheet explicitly states to "Dispose of contents/ container to an approved waste disposal plant".
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Prevent the spill from entering drains or waterways.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated soil or surfaces. Place the collected material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound waste in a manner that ensures their safety and protects the environment.
References
Personal protective equipment for handling m-PEG7-Azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling m-PEG7-Azide, a PEG derivative containing a potentially hazardous azide group. Adherence to these procedures is critical to ensure personal safety and prevent laboratory accidents.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While the PEG linker increases solubility in aqueous media, the azide group requires specific handling precautions due to its potential for toxicity and explosive decomposition, especially when in contact with certain materials[2][3][4].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[2] For high-toxicity situations, consider Silver shield gloves worn under nitrile gloves. | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection against contamination. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield must be worn in addition to goggles when there is a risk of splashes or if a blast shield is not feasible. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the azide compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible. | Prevents inhalation, a primary route of exposure. |
Operational Plans: Step-by-Step Handling Procedures
All manipulations involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. For reactions with known or potential explosive risk, a blast shield is required.
Preparation and Weighing:
-
Before starting, ensure an eyewash station and safety shower are accessible.
-
Line the work surface with disposable absorbent bench paper to contain spills.
-
When weighing the solid compound, use a ventilated balance enclosure to avoid inhaling dust particles.
-
Crucially, do not use metal spatulas for weighing or transferring azides, as they can form shock-sensitive heavy metal azides. Use plastic or ceramic spatulas instead.
-
Use the smallest amount of azide possible for your experiment.
Solution Preparation and Experimental Work:
-
When preparing solutions, slowly add the solvent to the solid to minimize aerosol generation.
-
Avoid using glassware with ground glass joints, as friction can cause an explosion.
-
Store azides separately from acids, as accidental mixing can generate highly toxic and explosive hydrazoic acid.
-
Keep azides away from heavy metals and their salts.
Emergency and Disposal Plans
Spill Response:
-
Small Spills (in a fume hood): Alert others in the area. While wearing appropriate PPE, cover the spill with an absorbent material like sand to prevent dust generation. Carefully sweep the material into a non-metal container. Clean the spill area with a suitable decontaminant.
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with large amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air immediately and seek emergency medical help.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Waste Disposal:
-
Never pour azide-containing waste down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container must be made of a non-metallic material.
-
Contact your institution's EHS office for proper disposal procedures.
Experimental Workflow for Handling this compound
Caption: Logical workflow for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
